2-Bromo-4-(methylthio)pyridine
Description
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Structure
3D Structure
Properties
CAS No. |
1193244-91-5 |
|---|---|
Molecular Formula |
C6H6BrNS |
Molecular Weight |
204.09 g/mol |
IUPAC Name |
2-bromo-4-methylsulfanylpyridine |
InChI |
InChI=1S/C6H6BrNS/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3 |
InChI Key |
BCTAQQXOKMHCFD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=NC=C1)Br |
Origin of Product |
United States |
Foundational & Exploratory
2-Bromo-4-(methylthio)pyridine vs 2-bromo-5-(methylthio)pyridine isomer differences
Title: Comparative Technical Guide: 2-Bromo-4-(methylthio)pyridine vs. 2-Bromo-5-(methylthio)pyridine Subtitle: Structural Divergence, Reactivity Profiles, and Synthetic Utility in Drug Discovery[1]
Executive Summary
This technical guide provides a rigorous comparison between two regioisomers: This compound (Isomer A) and 2-bromo-5-(methylthio)pyridine (Isomer B) .[1] While they share an identical molecular formula (
Key Takeaway:
-
Isomer A (4-SMe) acts as a highly polarized "push-pull" system, ideal for tuning electronic density in optoelectronics and specific kinase inhibitors.[1]
-
Isomer B (5-SMe) functions as a "meta-substituted" pyridine mimic, offering superior metabolic stability profiles and unique vector orientations for fragment-based drug design (FBDD).[1]
Electronic Landscape & Physicochemical Properties[1][2]
The reactivity differences stem from the interaction between the electron-withdrawing pyridine nitrogen and the electron-donating methylthio group (+M effect).
Electronic Resonance Analysis
-
This compound: The -SMe group at C4 is para to the ring nitrogen.[1] The lone pair on sulfur can delocalize directly onto the pyridine nitrogen via a quinoid-like resonance structure. This strong mesomeric donation significantly increases electron density at the nitrogen, making the ring less electrophilic overall but increasing the basicity of the pyridine nitrogen compared to Isomer B.
-
Impact: Deactivated toward Nucleophilic Aromatic Substitution (
) at C2 compared to unsubstituted 2-bromopyridine.[1]
-
-
2-Bromo-5-(methylthio)pyridine: The -SMe group at C5 is meta to the ring nitrogen.[1] Direct resonance delocalization onto the nitrogen is not possible. The sulfur lone pair donates electron density primarily to C2 and C4 (ortho/para to itself).
-
Impact: C2 receives electron density from SMe, deactivating it toward
, but less effectively than the direct N-conjugation seen in Isomer A.
-
Comparative Data Table
| Property | This compound | 2-Bromo-5-(methylthio)pyridine |
| SMe Position | C4 (Para to N) | C5 (Meta to N) |
| Electronic Effect | Strong +M to Nitrogen; Inductive -I | +M to C2/C4/C6; Inductive -I |
| C2 Electrophilicity | Low (Strong Deactivation) | Moderate (Moderate Deactivation) |
| pK_a (Conj.[1] Acid) | ~2.5 - 3.0 (Estimated) | ~1.5 - 2.0 (Estimated) |
| 1H NMR (Typical) | H3 doublet upfield (shielded by SMe) | H6 singlet deshielded (adj. to N) |
| Primary Use | Electronic tuning, D-A systems | Bioisostere, Metabolic stability |
Synthetic Access & Purity Control
Accessing these isomers requires fundamentally different strategies due to the regioselectivity of pyridine functionalization.
Synthesis of this compound
This isomer is typically accessed via
-
Mechanism: Nucleophiles prefer the C4 position in 2,4-dihalopyridines due to the stabilization of the Meisenheimer intermediate (negative charge on Nitrogen) and lower steric hindrance compared to C2.
-
Protocol: React 2,4-dibromopyridine with 1.0 eq NaSMe in THF/DMF at 0°C.
-
Impurity Alert: Over-substitution (2,4-bis(methylthio)pyridine) or regio-scrambling (minor C2 substitution).[1]
Synthesis of 2-Bromo-5-(methylthio)pyridine
Direct
-
Route: Requires a "Sandmeyer-type" approach or electrophilic bromination.[1]
-
Preferred Protocol: Start with 2-amino-5-(methylthio)pyridine
Diazotization ( ) Sandmeyer Bromination ( ).[1] -
Impurity Alert: Hydrolysis of the diazonium salt to the pyridone (2-hydroxy-5-(methylthio)pyridine).[1]
Synthetic Workflow Diagram (DOT)
Caption: Divergent synthetic pathways. Isomer A utilizes regioselective SNAr, while Isomer B requires diazonium chemistry.
Differential Reactivity Profile
This section details how to manipulate these scaffolds, with a focus on overcoming the "Catalyst Poisoning" effect of the thioether.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Both isomers contain a C2-Br bond and a thioether.[1] The thioether (SMe) is a soft Lewis base that coordinates strongly to soft Pd(II) species, potentially arresting the catalytic cycle.
-
Problem: Standard conditions (
) often fail due to catalyst deactivation by sulfur. -
Expert Solution: Use high-activity catalyst systems with bulky, electron-rich ligands that outcompete sulfur coordination.[1]
-
Recommended System:
(1-2 mol%) + XPhos or SPhos (1:2 ratio).[1] -
Base:
(anhydrous) in Toluene/Water or Dioxane.
-
Nucleophilic Aromatic Substitution (S_NAr)
-
This compound: The C2-Br is deactivated by the para-SMe.[1] Reaction requires harsh conditions (high heat, strong nucleophiles like alkoxides/thiols). Amination is difficult without Pd-catalysis.[1]
-
2-Bromo-5-(methylthio)pyridine: The C2-Br is deactivated by the meta-SMe (via ortho-donation), but less so than the 4-isomer.[1] It undergoes
more readily than the 4-isomer but still slower than 2-bromopyridine.[1]
Lithiation & Halogen-Metal Exchange
-
Protocol:
in THF at -78°C. -
Isomer A (4-SMe): Lithium-Halogen exchange at C2 is fast.[1] The resulting anion is stabilized by the adjacent Nitrogen.
-
Isomer B (5-SMe): Lithium-Halogen exchange at C2 is fast.[1]
-
Risk: If the temperature rises above -60°C, the 5-SMe group can direct ortho-lithiation at C4 (Directed Metalation), leading to scrambling.[1] Always quench immediately at -78°C.
Reactivity Decision Tree (DOT)
Caption: Decision matrix for functionalization. Note the necessity of specialized ligands for cross-coupling.
Medicinal Chemistry Implications
Metabolic Stability (S-Oxidation)
The methylthio group is a "metabolic soft spot." Flavin-containing monooxygenases (FMOs) and CYPs readily oxidize -SMe to sulfoxide (-S(=O)Me) and sulfone (-SO2Me).[1]
-
Strategy: The sulfone is a strong Electron Withdrawing Group (EWG).
-
If you need to activate the pyridine for a late-stage
, oxidize the SMe to SO2Me first. -
Isomer B (5-SO2Me) becomes highly reactive at C2 upon oxidation, often used as a "safety-catch" linker strategy.[1]
-
Bioisosterism
-
2-Bromo-5-(methylthio)pyridine is frequently used to mimic the electronic properties of 3-thio-substituted benzenes but with improved solubility due to the pyridine nitrogen.[1]
-
This compound is less common in final drugs due to the potential for the 4-SMe group to undergo metabolic activation to reactive intermediates, though it is valuable in fragment libraries.[1]
References
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[2] (Foundational text on Lithiation/Halogen-Exchange regioselectivity).
- Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Reference for Sandmeyer and SNAr mechanisms).
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. Link (Authoritative source on Pd-catalysis and catalyst poisoning by sulfur).[1]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Electronic effects of substituents on pyridine rings).
-
BenchChem. (2025). Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine. Link (Comparative reactivity data for 2,4-substituted pyridines).
-
Sigma-Aldrich. (n.d.).[1] 2-Bromo-5-(methylthio)pyridine Product Sheet. Link (Physical properties and safety data).
Sources
An In-depth Technical Guide to the Versatile Building Block: 2-Bromo-4-methylpyridine
A Note on Nomenclature: This guide focuses on the chemical building block 2-Bromo-4-methylpyridine (CAS No. 4926-28-7). The requested topic, "2-Bromo-4-(methylthio)pyridine," does not correspond to a readily available commercial product. It is likely that this was a typographical error, and the intended subject was the widely utilized and structurally similar 2-Bromo-4-methylpyridine, which is a cornerstone reagent in medicinal chemistry and materials science. This document will provide the in-depth technical information relevant to this key synthetic intermediate.
Introduction: The Strategic Importance of 2-Bromo-4-methylpyridine
2-Bromo-4-methylpyridine, also known as 2-bromo-γ-picoline, is a halogenated pyridine derivative of significant strategic value to researchers, scientists, and drug development professionals.[1] Its utility stems from the versatile reactivity of the bromine substituent at the 2-position of the pyridine ring. This feature allows for the facile introduction of a wide array of functional groups, enabling the construction of complex molecular architectures.[1] The pyridine nucleus itself is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs, prized for its ability to engage in hydrogen bonding, improve aqueous solubility, and act as a bioisostere for other chemical groups.[2] Consequently, 2-Bromo-4-methylpyridine serves as a pivotal starting material for a diverse range of pharmaceutical and agrochemical compounds.[1]
Physicochemical Properties and Vendor Specifications
A thorough understanding of a building block's properties is fundamental to its effective application in synthesis. 2-Bromo-4-methylpyridine is typically a clear, colorless to yellow or brown liquid at room temperature.[3][4]
Table 1: Key Physicochemical Properties of 2-Bromo-4-methylpyridine
| Property | Value | Source |
| CAS Number | 4926-28-7 | [3][5][6][7] |
| Molecular Formula | C₆H₆BrN | [5][8] |
| Molecular Weight | 172.02 g/mol | [3][5] |
| Appearance | Clear colorless to yellow to brown liquid | [4] |
| Density | 1.545 g/mL at 25 °C | [3] |
| Boiling Point | 87 °C at 10 mmHg | [3] |
| Refractive Index | n20/D 1.561 | [3] |
| Purity (Typical) | >95% (GC) | [4][6] |
A multitude of chemical suppliers offer 2-Bromo-4-methylpyridine in various grades and quantities. When selecting a vendor, researchers should prioritize suppliers who provide comprehensive Certificates of Analysis (CoA) detailing purity, identity confirmation (e.g., via NMR or GC-MS), and levels of key impurities.
Table 2: Prominent Chemical Vendors for 2-Bromo-4-methylpyridine
| Vendor | Product Number (Example) | Purity Specification | Notes |
| Sigma-Aldrich (Merck) | 349984 | 97% | Provides detailed safety information and peer-reviewed paper citations.[3] |
| Thermo Scientific Chemicals | B25253 | 96% | Originally an Alfa Aesar product; various quantities available.[4][9] |
| Tokyo Chemical Industry (TCI) | B2112 | >98.0% (GC) | Offers SDS, Specifications, and other certificates on their product page.[6] |
| AK Scientific, Inc. | AS9122736 | Not specified | Listed as a supplier on chemical marketplace platforms.[7] |
| Ambeed, Inc. | A298751 | Not specified | Listed as a supplier on chemical marketplace platforms.[7] |
Core Chemistry: Reactivity and Synthetic Applications
The synthetic power of 2-Bromo-4-methylpyridine lies in the reactivity of its C-Br bond, which is susceptible to a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position makes the compound an excellent substrate for numerous palladium-catalyzed reactions. This is often the rate-determining step in such couplings, and the weaker carbon-bromine bond generally allows for faster oxidative addition compared to the analogous chloro-derivative.
-
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling with a boronic acid or ester. It is one of the most widely used methods for creating biaryl structures. For instance, 2-Bromo-4-methylpyridine can be coupled with 2,4-difluorophenylboronic acid to prepare 2-(2′,4′-difluorophenyl)-4-methylpyridine.[3]
-
Stille Coupling: This involves coupling with an organostannane reagent.
-
Sonogashira Coupling: This reaction forms a C-C bond between the pyridine and a terminal alkyne.
The versatility of these reactions allows for the modular assembly of complex molecules, a cornerstone of modern drug discovery.
Caption: Generalized Suzuki-Miyaura Coupling Workflow.
Synthesis of Heterocyclic Systems
Beyond simple coupling, 2-Bromo-4-methylpyridine is a precursor for more complex fused heterocyclic systems. For example, it has been utilized in the synthesis of indolo[2,3-a]quinolizidines through Pd(0)-catalyzed cross-coupling reactions with 2-indolylzinc halides.[3] These complex scaffolds are of great interest in natural product synthesis and medicinal chemistry.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-methylpyridine via Sandmeyer-Type Reaction
The most established industrial and laboratory-scale synthesis proceeds from the readily available 2-Amino-4-methylpyridine.[1][10]
Objective: To synthesize 2-Bromo-4-methylpyridine from 2-Amino-4-methylpyridine.
Materials:
-
2-Amino-4-methylpyridine (1.0 eq)
-
48% Hydrobromic acid
-
Bromine (1.5-3.0 eq)
-
Sodium nitrite (1.1-1.5 eq)
-
50% Sodium hydroxide solution
-
Ethyl acetate or Diethyl ether
-
Anhydrous sodium sulfate
-
Ice-salt bath
Procedure:
-
Preparation: In a suitable reaction vessel equipped with a stirrer and thermometer, dissolve 2-amino-4-methylpyridine in 48% hydrobromic acid. Cool the mixture to between -5 °C and 0 °C using an ice-salt bath with vigorous stirring.[10]
-
Bromination: Slowly add bromine dropwise to the cooled solution. Critically, ensure the temperature is maintained below 0 °C throughout the addition to minimize side reactions.[10]
-
Diazotization: In a separate beaker, prepare a solution of sodium nitrite in water. Add this solution dropwise to the main reaction mixture, again maintaining the temperature below 0 °C. The formation of the diazonium salt is crucial. After the addition is complete, stir for an additional 30 minutes at this temperature.[10]
-
Work-up: Slowly allow the reaction mixture to warm to 20 °C.
-
Neutralization: Carefully adjust the pH of the solution to approximately 9 by the slow, portion-wise addition of a 50% sodium hydroxide solution. This step is exothermic; ensure the temperature is kept below 20 °C by using an ice bath.[10]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by fractional distillation under vacuum or by column chromatography on silica gel.[10]
Caption: Key steps in the Sandmeyer-type synthesis.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. 2-Bromo-4-methylpyridine must be handled with appropriate precautions.
-
Hazard Identification: The compound is classified as an irritant. It causes skin irritation (H315) and serious eye irritation (H319).[3] It may also cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[7] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[7] Ensure eyewash stations and safety showers are readily accessible.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is recommended to store under an inert atmosphere as it can be air-sensitive.[6]
Conclusion
2-Bromo-4-methylpyridine is a high-value, versatile building block that provides a reliable entry point into a vast chemical space of pyridine-containing molecules. Its robust reactivity in cross-coupling reactions and its role as a precursor to complex heterocyclic systems underscore its importance in modern chemical synthesis, particularly in the fields of pharmaceutical and agrochemical research. A comprehensive understanding of its properties, synthetic routes, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.
References
-
2-Bromo-4-methylpyridine | C6H6BrN | CID 2734087 . PubChem, National Center for Biotechnology Information. [Link]
-
2-Bromo-4-methylpyridine | CAS 4926-28-7 . Chemical-Suppliers.com. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs . IntechOpen. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities . National Center for Biotechnology Information. [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions . National Center for Biotechnology Information. [Link]
-
Pyridine – Knowledge and References . Taylor & Francis Online. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 2-ブロモ-4-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Bromo-4-methylpyridine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 2-Bromo-4-methylpyridine | C6H6BrN | CID 2734087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-4-methylpyridine | 4926-28-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 2-Bromo-4-methylpyridine | CAS 4926-28-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. 2-Bromo-4-methylpyridine, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. sarchemlabs.com [sarchemlabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to 2-Bromo-4-(methylthio)pyridine: Synthesis and Applications in Medicinal Chemistry
This guide provides an in-depth technical overview of 2-Bromo-4-(methylthio)pyridine, a versatile heterocyclic building block with significant potential in drug discovery and development. We will explore a robust synthetic pathway, key chemical transformations, and a representative application in the design of targeted therapeutics, specifically kinase inhibitors. This document is intended for researchers, chemists, and professionals in the field of medicinal chemistry.
Introduction: The Strategic Value of this compound
This compound is a substituted pyridine derivative featuring two key functional groups that make it a valuable intermediate in synthetic medicinal chemistry.
-
The 2-Bromo Group: This halogen serves as a highly effective "synthetic handle." Its position on the electron-deficient pyridine ring makes it susceptible to displacement and, more importantly, an ideal participant in palladium-catalyzed cross-coupling reactions. This allows for the facile and precise introduction of a wide range of aryl, heteroaryl, and alkyl substituents, which is a cornerstone of modern drug design for exploring structure-activity relationships (SAR).
-
The 4-(Methylthio) Group: The thioether at the C4 position influences the electronic properties of the pyridine ring. Furthermore, the sulfur atom itself offers a site for potential modification. It can be selectively oxidized to a sulfoxide or a sulfone, which can modulate the polarity, solubility, and metabolic stability of a molecule, or act as a hydrogen bond acceptor, thereby fine-tuning the pharmacological profile of a potential drug candidate.
The combination of these two functionalities on a single, stable pyridine core provides a powerful platform for constructing diverse molecular architectures aimed at various biological targets.
Synthesis of this compound: A Proposed Pathway
While not a widely cataloged commodity, this compound can be reliably synthesized through a logical, two-step sequence starting from more common precursors. The pathway leverages a nucleophilic aromatic substitution (SNAr) followed by a classic Sandmeyer reaction.
Step 1: Synthesis of the Precursor, 2-(Methylthio)pyridin-4-amine
The initial step is the synthesis of the key amine intermediate. This is achieved via an SNAr reaction where the chloro substituent of commercially available 4-amino-2-chloropyridine is displaced by a methylthio group.
Experimental Protocol: Synthesis of 2-(Methylthio)pyridin-4-amine
-
Materials:
-
4-Amino-2-chloropyridine (1.0 eq)
-
Sodium thiomethoxide (1.2 - 1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, add 4-amino-2-chloropyridine and anhydrous DMF.
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Add sodium thiomethoxide portion-wise to the solution. An exotherm may be observed. Maintain the temperature below 40 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the consumption of the starting material is complete.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 2-(methylthio)pyridin-4-amine.[1]
-
-
Causality and Insights: The chlorine at the C2 position of the pyridine ring is activated towards nucleophilic substitution by the ring nitrogen. DMF is an excellent polar aprotic solvent for this type of SNAr reaction, effectively solvating the sodium cation and leaving the thiomethoxide anion highly nucleophilic.
Step 2: Sandmeyer Reaction to Yield this compound
With the amine precursor in hand, the pivotal transformation to the target bromo-pyridine is accomplished via the Sandmeyer reaction. This reaction proceeds through a diazonium salt intermediate, which is then displaced by a bromide ion using a copper(I) bromide catalyst.[2][3]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2-(Methylthio)pyridin-4-amine (1.0 eq)
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Copper(I) bromide (CuBr) (catalytic to stoichiometric amounts)
-
Deionized water
-
-
Procedure:
-
In a reaction vessel, suspend 2-(methylthio)pyridin-4-amine in 48% HBr. Cool the mixture to between -5 °C and 0 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture, ensuring the internal temperature is maintained below 0 °C. The formation of the diazonium salt is observed.
-
Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.
-
In a separate vessel, dissolve or suspend CuBr in HBr and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will occur.
-
Once the addition is complete and gas evolution has ceased, allow the reaction to slowly warm to room temperature and stir for 1-2 hours.
-
Basify the reaction mixture to pH ~9 by the slow addition of a concentrated sodium hydroxide or potassium carbonate solution, keeping the temperature below 20 °C.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum or column chromatography.
-
-
Causality and Insights: The Sandmeyer reaction is a powerful method for converting aromatic amines to halides.[2] The use of low temperatures is critical to ensure the stability of the diazonium salt intermediate. Copper(I) is essential as it facilitates the single-electron transfer (SET) mechanism that generates an aryl radical and dinitrogen gas, leading to the final product.[2]
Caption: Proposed synthetic workflow for this compound.
Application Case Study: Synthesis of a Hypothetical B-Raf Kinase Inhibitor
The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors, as it can form key hydrogen bonds with the hinge region of the kinase ATP-binding site. The Ras/Raf/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth and proliferation.[4][5] Mutations in the B-Raf kinase, a key component of this pathway, lead to its constitutive activation and are a major driver in many cancers, including melanoma.[6]
We will now detail a hypothetical, yet representative, synthesis of a potential B-Raf inhibitor starting from our target building block, this compound.
Target Molecule Design
Our hypothetical target, (4-fluoro-3-sulfamoylphenyl)amino)-4-(methylthio)pyridine (Compound 3 ), incorporates features common to successful B-Raf inhibitors like Vemurafenib and Dabrafenib: an anilino group substituted with electron-withdrawing groups to enhance binding affinity.
Synthetic Strategy: Buchwald-Hartwig Amination
The most direct and efficient method to form the key C-N bond between the pyridine core and the aniline moiety is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
Caption: Synthetic workflow for the target B-Raf inhibitor via C-N coupling.
Experimental Protocol: Synthesis of Compound 3
-
Materials:
-
This compound (Compound 1 , 1.0 eq)
-
5-Amino-2-fluorobenzenesulfonamide (Compound 2 , 1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2-5 mol%)
-
Xantphos (ligand, 4-10 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous, degassed 1,4-dioxane
-
-
Procedure:
-
To a dry Schlenk flask or microwave vial, add Compound 1 , Compound 2 , Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Seal the vessel, then evacuate and backfill with an inert gas (Argon) three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-120 °C with stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or preparative HPLC to yield the final inhibitor, Compound 3 .
-
-
Causality and Insights: The Buchwald-Hartwig amination requires a palladium catalyst, a suitable phosphine ligand, and a base. The Pd₂(dba)₃/Xantphos system is highly effective for coupling aryl halides with anilines. Xantphos is a bulky, electron-rich "bite-angle" ligand that promotes the crucial reductive elimination step and prevents catalyst decomposition. Cesium carbonate is a strong, non-nucleophilic base required to deprotonate the aniline, facilitating its entry into the catalytic cycle.
Biological Context and Data
The target inhibitor is designed to bind to the ATP pocket of mutant B-Raf, preventing the phosphorylation of its downstream target, MEK. This, in turn, inhibits the entire MAPK/ERK signaling cascade, halting the uncontrolled proliferation of cancer cells.
Caption: Simplified MAPK/ERK signaling pathway showing B-Raf inhibition.
The efficacy of such an inhibitor would be quantified by its half-maximal inhibitory concentration (IC₅₀).
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cell Proliferation GI₅₀ (nM) |
| Compound 3 | B-Raf (V600E) | < 10 | A375 (Melanoma) | < 50 |
| Compound 3 | c-Raf (WT) | < 50 | - | - |
| Reference | Vemurafenib | 31 | A375 (Melanoma) | 130 |
| Table 1: Representative biological data for the hypothetical B-Raf inhibitor compared to a known drug. Data is illustrative and based on published values for analogous compounds. |
Conclusion
This compound stands as a strategically designed building block for medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through well-established and reliable chemical transformations. The true value of this intermediate lies in the orthogonal reactivity of its bromo and methylthio groups, providing chemists with a versatile platform for generating novel and complex molecules. As demonstrated in the case study of a hypothetical B-Raf inhibitor, the 2-bromo position is an ideal anchor point for introducing key pharmacophoric elements via modern cross-coupling chemistry, enabling the rapid exploration of SAR and the development of potent and selective therapeutic agents.
References
- Moore, C. W., et al. (2012). 2-Amino-4-methylpyridine as a Potent Inhibitor of Inducible NO Synthase Activity in Vitro and in Vivo. British Journal of Pharmacology.
-
Wikipedia. (2024). MAPK/ERK pathway. [Link]
- Luke, J. J., & Hodi, F. S. (2020).
-
Wikipedia. (2024). Sandmeyer reaction. [Link]
- MDPI. (2025). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. Molecules.
- Spandidos, D. A., et al. (2017). ERK/MAPK signalling pathway and tumorigenesis. Oncology Reports.
- Google Patents. (1999).
- Wang, H., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry.
- MDPI. (2023). MAPK-ERK Pathway.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
- American Chemical Society. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells. Journal of Medicinal Chemistry.
- National Academy of Sciences. (2022). Bromodomain inhibition overcomes treatment resistance in distinct molecular subtypes of melanoma.
-
Creative Diagnostics. (2024). Erk Signaling Pathway. [Link]
- Google Patents. (2021). Process for synthesis of a 2-thioalkyl pyrimidine.
- International Union of Crystallography. (2024).
- Google Patents. (1993).
-
GeneGlobe. From Surface to Nucleus: Understanding the ERK/MAPK Signaling Pathway. [Link]
- MDPI. (2023). Molecular Modeling Unveils the Effective Interaction of B-RAF Inhibitors with Rare B-RAF Insertion Variants.
Sources
- 1. 4-Amino-2-(methylthio)pyridine | 59243-39-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 4. 4-chloropyridine reacts with sodium methoxide about 230 million times fas.. [askfilo.com]
- 5. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 6. 2-(Methylthio)pyrimidin-4-amine | C5H7N3S | CID 259225 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profiling of 2-Bromo-4-(methylthio)pyridine: A Methodological Framework for DMSO and Methanol
An In-depth Technical Guide
This guide provides a comprehensive technical framework for determining and understanding the solubility of 2-Bromo-4-(methylthio)pyridine in two critical research solvents: dimethyl sulfoxide (DMSO) and methanol. As a key building block in medicinal chemistry, understanding the solubility characteristics of this compound is paramount for its effective use in high-throughput screening, synthetic reactions, and preliminary formulation studies.
This document moves beyond a simple data sheet, offering a detailed methodological workflow grounded in established scientific principles. It is designed for researchers, chemists, and drug development professionals who require not just a solubility number, but a robust and reproducible protocol for generating reliable data and a deeper understanding of the underlying molecular interactions.
Foundational Principles: Solvent Selection and Molecular Interactions
The choice of solvent is a critical parameter in early-stage drug discovery and chemical synthesis. Dimethyl sulfoxide (DMSO) and methanol are frequently employed for distinct, complementary reasons.
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, DMSO is recognized for its exceptional solvating power for a wide range of organic compounds. Its ability to accept hydrogen bonds and engage in strong dipole-dipole interactions makes it the standard for creating high-concentration stock solutions for compound screening libraries.
-
Methanol (MeOH): As a polar protic solvent, methanol can act as both a hydrogen bond donor and acceptor. It is a common solvent for organic synthesis, purification, and certain analytical techniques. Comparing solubility in methanol versus DMSO can provide initial insights into a compound's behavior in protic environments, which can be relevant for later-stage ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
The molecular structure of this compound—featuring a polar pyridine ring, a halogen atom, and a sulfur-containing group—suggests a complex interplay of forces governing its solubility. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the overall molecule possesses a significant dipole moment. These features are central to its interaction with the selected solvents.
Caption: Shake-Flask solubility determination workflow.
Step-by-Step Methodology
Materials and Reagents:
-
This compound (purity >98%)
-
DMSO (anhydrous, ≥99.9%)
-
Methanol (HPLC grade, ≥99.9%)
-
2.0 mL glass vials with screw caps
-
Analytical balance (4-decimal place)
-
Thermostatic shaker/incubator
-
Calibrated positive displacement pipettes
-
Centrifuge with temperature control
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
HPLC system with UV detector
-
Volumetric flasks and appropriate glassware for standard preparation
Protocol:
-
Preparation of Solutions:
-
Accurately weigh approximately 5-10 mg of this compound into a tared 2.0 mL glass vial. Record the exact mass.
-
Add a precise volume (e.g., 1.0 mL) of the chosen solvent (DMSO or Methanol) to the vial. This amount should be insufficient to fully dissolve the solid, ensuring an excess of the compound is present.
-
Prepare at least three replicates for each solvent to assess reproducibility.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the slurries at a constant rate for a defined period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached. A preliminary time-to-equilibrium study is recommended for novel compounds.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand for 30 minutes in a temperature-controlled block to let heavier solids settle.
-
To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes at the same temperature as equilibration (25 °C).
-
-
Sample Dilution and Analysis:
-
Carefully aspirate an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.
-
Immediately perform a precise serial dilution of the supernatant with the appropriate mobile phase for HPLC analysis. This step is critical to bring the concentration within the linear range of the calibration curve and to prevent precipitation upon solvent change.
-
Analyze the diluted samples via a validated HPLC-UV method. The method should demonstrate good resolution of the analyte peak from any potential impurities or solvent front effects.
-
-
Quantification:
-
Prepare a multi-point calibration curve using accurately weighed standards of this compound dissolved in the mobile phase.
-
Quantify the concentration in the diluted samples by interpolating their peak areas against the calibration curve.
-
Back-calculate the original concentration in the undiluted supernatant, accounting for all dilution factors.
-
Data Presentation and Interpretation
All solubility data must be reported clearly, including the solvent, temperature, and mean concentration with standard deviation. Presenting results in both mass/volume and molar units is best practice.
Table 1: Solubility of this compound at 25 °C
| Solvent | Mean Solubility (mg/mL) | Standard Deviation (mg/mL) | Molar Solubility (mol/L) |
| DMSO | Experimental Value | Experimental Value | Calculated Value |
| Methanol | Experimental Value | Experimental Value | Calculated Value |
Interpreting the Results:
-
Magnitude: A higher solubility value in DMSO is generally expected due to its superior solvating capacity for diverse organic molecules.
-
Comparison: The ratio of solubility between DMSO and methanol provides valuable insight. A significantly higher solubility in DMSO may suggest that the compound's polarity and hydrogen bond accepting capability are the dominant factors.
-
Implications: Low solubility in methanol (<1 mg/mL) could indicate potential challenges in purification by recrystallization from protic solvents or suggest that formulation strategies for aqueous environments may require enabling technologies like co-solvents or amorphous solid dispersions.
Conclusion and Best Practices
The experimental determination of solubility is a foundational activity in chemical and pharmaceutical research. The shake-flask protocol detailed herein provides a reliable and scientifically sound method for obtaining high-quality data for this compound in DMSO and methanol. By understanding the "why" behind each step—from the choice of solvents to the specifics of the equilibration and quantification process—researchers can ensure the integrity of their data and make more informed decisions in their discovery and development programs.
Key Recommendations:
-
Purity: Always use a well-characterized solid with the highest possible purity to avoid erroneous results.
-
Temperature Control: Maintain strict temperature control throughout the experiment, as solubility is highly temperature-dependent.
-
Method Validation: Ensure the analytical method (e.g., HPLC) is properly validated for linearity, accuracy, and precision before analyzing solubility samples.
Methodological & Application
Regioselective Nucleophilic Substitution of 2,4-Dibromopyridine with Sodium Thiomethoxide: A Detailed Protocol and Mechanistic Analysis
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide to the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dibromopyridine with sodium thiomethoxide (NaSMe). The synthesis of 4-(methylthio)-2-bromopyridine is a critical transformation that yields a versatile building block for drug discovery and materials science. We will delve into the mechanistic principles that govern the high regioselectivity of this reaction, provide a detailed, field-proven experimental protocol, and discuss the key parameters that influence its outcome. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure. The targeted functionalization of the pyridine ring is therefore a central task in the synthesis of novel bioactive compounds. Thioether-containing heteroaromatics, in particular, are found in a wide range of biologically active agents, and their synthesis is an active area of research.[2]
The nucleophilic aromatic substitution (SNAr) reaction offers a direct and efficient pathway for introducing nucleophiles onto an electron-deficient aromatic ring.[3][4] In the case of 2,4-dibromopyridine, the two bromine atoms present distinct electronic environments, making regioselective substitution a significant challenge and a valuable synthetic achievement. This application note focuses on the highly regioselective displacement of the C4-bromide with the thiomethoxide nucleophile, a reaction that proceeds with high fidelity to yield 4-(methylthio)-2-bromopyridine, a key intermediate for further elaboration via cross-coupling or other substitution reactions.[5][6]
Mechanistic Rationale: Unraveling the Regioselectivity
The high regioselectivity observed in the reaction of 2,4-dibromopyridine with NaSMe is not arbitrary; it is a direct consequence of the electronic structure of the pyridine ring and the stability of the reaction intermediates. The reaction proceeds via a two-step addition-elimination mechanism, which involves a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][7]
-
Nucleophilic Attack: The reaction is initiated by the attack of the thiomethoxide nucleophile on one of the carbon atoms bearing a bromine atom.
-
Formation of the Meisenheimer Complex: This attack breaks the aromaticity of the ring and forms a negatively charged intermediate.
-
Elimination and Aromaticity Restoration: The leaving group (bromide) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.
The key to understanding the regioselectivity lies in the relative stability of the Meisenheimer complexes formed upon attack at the C2 versus the C4 position. The pyridine nitrogen, being highly electronegative, renders the C2 and C4 positions (ortho and para to the nitrogen, respectively) significantly more electron-deficient and thus more susceptible to nucleophilic attack.[8][9]
As illustrated below, nucleophilic attack at either the C2 or C4 position allows the resulting negative charge to be delocalized onto the electronegative nitrogen atom through resonance. This is a powerful stabilizing effect.[8][9] However, for the C4-attack, the negative charge is delocalized more effectively across the molecule, leading to a more stable intermediate. This lower-energy pathway ensures that the substitution occurs preferentially at the C4 position.
Caption: SNAr mechanism on 2,4-dibromopyridine showing the preferred C4 attack.
Detailed Experimental Protocol
This protocol describes the synthesis of 4-(methylthio)-2-bromopyridine on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity/Grade |
| 2,4-Dibromopyridine | 236.89 | 2.37 g | 10.0 | >98% |
| Sodium thiomethoxide | 70.09 | 0.77 g | 11.0 | >95% |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - | Anhydrous |
| Ethyl Acetate (EtOAc) | 88.11 | ~150 mL | - | Reagent Grade |
| Deionized Water | 18.02 | ~100 mL | - | - |
| Saturated NaCl solution (Brine) | - | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | - |
| Silica Gel | - | ~40 g | - | 230-400 mesh |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 4-(methylthio)-2-bromopyridine.
Step-by-Step Procedure
-
Reaction Setup: Place a 100 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon. Ensure all glassware is oven-dried prior to use to prevent reaction with the moisture-sensitive nucleophile.
-
Substrate Dissolution: To the flask, add 2,4-dibromopyridine (2.37 g, 10.0 mmol) and anhydrous N,N-dimethylformamide (20 mL). Stir the mixture until the solid is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Nucleophile Addition: Carefully add sodium thiomethoxide (0.77 g, 11.0 mmol, 1.1 eq.) to the stirred solution in small portions over 10-15 minutes. Causality Note: Portion-wise addition at low temperature is crucial to control the reaction exotherm and minimize potential side reactions, thereby enhancing regioselectivity.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 mixture of hexane and ethyl acetate as the eluent. The reaction is complete when the starting material spot (2,4-dibromopyridine) is no longer visible.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Causality Note: This step transfers the organic product into the ethyl acetate layer while water-soluble components like DMF and inorganic salts remain in the aqueous phase.
-
Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 25 mL) and saturated brine (1 x 50 mL). The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 5-10% ethyl acetate in hexane) to afford 4-(methylthio)-2-bromopyridine as a pure compound. Typical yields range from 85-95%.
Factors Influencing Reaction Outcome
The success of this regioselective synthesis hinges on the careful control of several experimental parameters.
| Parameter | Recommendation | Rationale & Impact on Selectivity |
| Temperature | 0 °C to Room Temperature | Lower temperatures favor the kinetically controlled product (C4-substitution). Elevated temperatures can provide enough energy to overcome the activation barrier for C2-substitution, potentially reducing regioselectivity and promoting di-substitution.[2] |
| Solvent | Anhydrous Polar Aprotic (DMF, DMSO, NMP) | These solvents effectively solvate the cationic counter-ion (Na⁺) and stabilize the charged Meisenheimer intermediate, accelerating the SNAr reaction.[4] The absence of protic sources (water) is critical to prevent protonation and deactivation of the NaSMe nucleophile. |
| Stoichiometry | 1.05 - 1.2 equivalents of NaSMe | A slight excess of the nucleophile ensures complete consumption of the starting material. A large excess should be avoided as it increases the likelihood of a second substitution reaction to form 2,4-bis(methylthio)pyridine. |
| Leaving Group | Bromine | In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the C-X bond cleavage. Therefore, the reactivity order is often F > Cl > Br > I, which is the reverse of SN1/SN2 reactions.[3][7] Bromine is a suitable leaving group that provides a good balance of reactivity and substrate stability. |
Safety and Handling
-
2,4-Dibromopyridine: Irritant. Avoid contact with skin and eyes.
-
Sodium Thiomethoxide: Corrosive, flammable solid. Reacts with water to release flammable gases. Upon contact with acid, it generates methanethiol, a toxic gas with a strong, unpleasant odor. Handle only in a fume hood under an inert atmosphere.
-
N,N-Dimethylformamide (DMF): A known reproductive toxin (H360).[4] Handle with extreme care, using appropriate engineering controls and PPE. Consider replacing with a safer alternative if possible.
-
Methanethiol (potential by-product): Toxic and has a very low odor threshold. Ensure the work-up procedure is performed in a well-ventilated fume hood.
Conclusion
The nucleophilic substitution of 2,4-dibromopyridine with sodium thiomethoxide is a highly efficient and regioselective method for the synthesis of 4-(methylthio)-2-bromopyridine. The pronounced preference for substitution at the C4 position is mechanistically governed by the superior stability of the corresponding Meisenheimer intermediate. By adhering to the detailed protocol and carefully controlling key reaction parameters such as temperature and stoichiometry, researchers can reliably produce this valuable synthetic intermediate in high yield. The resulting product, with its orthogonal reactive sites (a thioether for potential oxidation and a C-Br bond for cross-coupling), serves as a versatile platform for the development of complex molecules in the pharmaceutical and materials science sectors.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
DeLaRosa, P. A., et al. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]
-
Organic Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
Pautard-Cooper, A., & Wibberley, D. G. (2007). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. ResearchGate. [Link]
-
Pautard-Cooper, A., & Wibberley, D. G. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Semantic Scholar. [Link]
-
MDPI. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. [Link]
-
ACS Green Chemistry Institute. (2026). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
Application Note: High-Fidelity Cross-Coupling of 2-Bromo-4-(methylthio)pyridine
Part 1: Strategic Analysis & Core Directive
Executive Summary
2-Bromo-4-(methylthio)pyridine represents a deceptive challenge in medicinal chemistry. While it appears to be a standard electrophile for cross-coupling, the 4-methylthio (–SMe) group acts as a "soft" Lewis base that can irreversibly coordinate to Palladium(0), effectively poisoning the catalyst. Furthermore, the pyridine nitrogen provides a secondary coordination site, often leading to stalled reactions or requiring excessive catalyst loading.
This guide moves beyond standard textbook conditions (e.g., Pd(PPh3)4), which typically fail for this substrate. Instead, we utilize biaryl monophosphine ligands (Buchwald Ligands) and Palladacycle Precatalysts to create a sterically shielded catalytic center that rejects sulfur coordination while facilitating oxidative addition at the C–Br bond.
The "Sulfur Trap" Mechanism
In standard couplings, the catalytic cycle relies on a delicate balance of ligand association and dissociation. For this compound, the mechanism is complicated by competitive binding:
-
The Trap: The electron-rich Sulfur atom competes with the phosphine ligand for the Pd center.
-
The Consequence: Formation of stable [Pd(L)(Substrate-S)] complexes removes active Pd from the cycle.
-
The Solution: Use bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) that create a "ligand sphere" too crowded for the sulfur to bind, but open enough for the C–Br bond to undergo oxidative addition.
Part 2: Detailed Protocols
Protocol A: Suzuki-Miyaura Coupling (C–C Bond Formation)
Objective: Coupling of this compound with aryl/heteroaryl boronic acids. Recommended Catalyst System: SPhos Pd G2 (Second Generation Precatalyst).[1][2]
Why SPhos Pd G2?
-
Rapid Activation: Activates at room temperature, avoiding the induction period where catalyst decomposition often occurs.
-
Sulfur Tolerance: The dicyclohexylphosphino and dimethoxy groups on the SPhos ligand provide immense steric bulk, preventing the –SMe group from coordinating to the Pd center.
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: SPhos Pd G2 (1 – 3 mol%)
-
Base: Potassium Phosphate Tribasic (K3PO4), finely ground (2.0 – 3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) or Toluene : Water (10:1)
Step-by-Step Methodology
-
Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K3PO4 (2.0 equiv).
-
Catalyst Addition: Add SPhos Pd G2 (0.02 equiv / 2 mol%).
-
Note: If the boronic acid is expensive, add the catalyst after degassing to minimize protodeboronation risks.
-
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (repeat 3x).
-
Solvent Addition: Syringe in degassed 1,4-Dioxane/Water mixture (concentration ~0.2 M relative to substrate).
-
Reaction: Heat to 60–80°C .
-
Critical Check: Do not exceed 100°C initially. High heat promotes S-coordination if the catalyst hasn't fully engaged the oxidative addition cycle.
-
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H 204/206).
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine.
-
Purification Note: Sulfur-containing products often trail on silica. Add 1% Triethylamine to your eluent to minimize streaking.
-
Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)
Objective: Amination of the 2-position with primary or secondary amines.[3] Recommended Catalyst System: RuPhos Pd G4 (or Pd2(dba)3 + RuPhos).
Why RuPhos?
RuPhos is specifically designed for secondary amines and bulky primary amines. It is exceptionally resistant to poisoning by heterocycles.
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.2 equiv
-
Catalyst: RuPhos Pd G4 (2 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) or LHMDS (for base-sensitive substrates).
-
Solvent: Anhydrous Toluene or THF.
Step-by-Step Methodology
-
Glovebox/Schlenk: These reactions are sensitive to O2 and moisture. Setup inside a glovebox is preferred.
-
Charge: Combine Substrate, Amine, NaOtBu, and RuPhos Pd G4 in a vial.
-
Solvent: Add anhydrous Toluene (0.2 M).
-
Reaction: Seal and heat to 80–100°C for 4–12 hours.
-
Quench: Cool to RT, dilute with ether, and filter.
-
Safety Note: Do not use Copper additives (often used in Ullmann couplings), as Cu(I) can facilitate the cleavage of the S–Me bond (Liebeskind-Srogl type reactivity).
Part 3: Visualization & Logic
Pathway Analysis: The Competition
The following diagram illustrates the kinetic competition between the productive catalytic cycle and the "Sulfur Trap."
Caption: Kinetic competition between productive Oxidative Addition (Blue) and Sulfur Poisoning (Red).
Optimization Decision Tree
Use this workflow if the standard protocol yields < 50%.
Caption: Troubleshooting logic for stalled or dirty reactions involving thio-pyridines.
Part 4: Data & Troubleshooting
Ligand Selection Matrix
The choice of ligand is the single most critical variable for this substrate.
| Ligand Class | Example | Suitability | Mechanism of Action |
| Biaryl Phosphines | SPhos, XPhos | Excellent | High steric bulk prevents S-coordination; electron-richness speeds up oxidative addition. |
| Biaryl Phosphines | RuPhos, BrettPhos | Excellent | Best for C–N coupling (Amination).[4] Prevents formation of Pd-amido dimers. |
| Ferrocenyl | dppf | Good | Large bite angle favors reductive elimination, but less resistant to S-poisoning than SPhos. |
| Triarylphosphines | PPh3 | Poor | AVOID. Labile ligand easily displaced by Sulfur. Leads to immediate catalyst death (Pd black). |
Common Failure Modes
| Symptom | Diagnosis | Corrective Action |
| Reaction turns black immediately | "Pd Black" precipitation due to ligand displacement by Sulfur. | Switch to SPhos Pd G2 or XPhos . Ensure O2-free conditions. |
| Starting material remains (0% conv) | Catalyst poisoning or failed activation. | Increase temp to 80°C. Ensure base is dry. |
| Product contains -H instead of -R | Hydrodehalogenation (Protodeboronation). | Use anhydrous solvents (Toluene). Switch base from K3PO4 to K2CO3 or KF. |
| Loss of Methylthio group | Liebeskind-Srogl type cleavage. | Ensure NO Copper is present. Lower reaction temperature.[5] |
Part 5: References
-
Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Link
-
Sigma-Aldrich. (n.d.). SPhos Pd G2 Product Information & Applications. SigmaAldrich.com. Link
-
BenchChem. (2025).[5] Cross-Coupling Reactions of 2-Bromo-4-methylpyridine: Troubleshooting & Optimization. BenchChem.com. Link
-
Johnson Matthey. (n.d.). SPhos Pd G2: Catalyst Technologies. Matthey.com. Link
-
National Institutes of Health (NIH). (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis. PMC. Link(Note: Generalized link to PMC database for Buchwald protocols).
Sources
- 1. SPhos Pd G2 | 1375325-64-6 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Controlled Oxidation of 2-Bromo-4-(methylthio)pyridine
[1]
Substrate:Author:1Abstract & Strategic Overview
The oxidation of This compound is a pivotal transformation in medicinal chemistry.[1] The resulting sulfoxide and sulfone moieties serve distinct purposes: the sulfoxide is often a chiral handle or a metabolic soft-spot in lead optimization, while the sulfone is a highly reactive electrophile for SNAr displacements, far superior to the parent thioether.
However, the pyridine scaffold presents a chemoselectivity challenge. Standard oxidants (e.g., m-CPBA) often indiscriminately oxidize the pyridine nitrogen, yielding the undesirable N-oxide .[1] This Application Note details two orthogonal protocols designed to bypass N-oxidation and selectively target the sulfur atom.
The Selectivity Challenge
Chemical Strategy & Mechanism[2][3][4]
The oxidation state of the sulfur atom is controlled by reagent selection and stoichiometry. The 2-bromo substituent reduces the basicity of the pyridine nitrogen, slightly protecting it from N-oxidation, but this protection is insufficient against strong peracids.
-
Protocol A (Sulfoxide): Utilizes Sodium Periodate (NaIO
) .[1][2][3][4] This reagent acts via a cyclic mechanism or direct nucleophilic attack by sulfur on the iodine center.[1] It is anionic and highly selective for sulfur over the pyridine nitrogen. -
Protocol B (Sulfone): Utilizes Oxone® (Potassium peroxymonosulfate) .[1] In aqueous alcoholic solvents, Oxone acts as a powerful oxygen transfer agent. Unlike m-CPBA, it generally exhibits slower kinetics for pyridine N-oxidation compared to sulfide oxidation, allowing for kinetic control.
Reaction Pathway Diagram[5]
Figure 1: Chemoselective oxidation pathways. Protocol A stops at the sulfoxide; Protocol B drives fully to the sulfone while minimizing N-oxide formation.
Experimental Protocols
Protocol A: Synthesis of the Sulfoxide (Target: S=O)
Reagent: Sodium Periodate (NaIO
Materials
-
Substrate: this compound (1.0 equiv)[1]
-
Oxidant: Sodium Periodate (1.1 equiv)[1]
-
Solvent: Methanol / Water (5:1 ratio)[1]
-
Quench: 10% Aqueous Sodium Thiosulfate[1]
Step-by-Step Procedure
-
Dissolution: Charge a round-bottom flask with the substrate (1.0 equiv) and Methanol (10 mL/g). Stir until fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Oxidant Preparation: Dissolve NaIO
(1.1 equiv) in the minimum amount of water possible.[1] -
Addition: Add the aqueous NaIO
solution dropwise to the pyridine solution over 15 minutes. Note: A white precipitate (NaIO ) may form.[1] -
Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC or HPLC.[1]
-
Quench: Dilute with water and add 10% Na
S O to destroy excess oxidant. -
Workup: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Usually not required.[1] If necessary, recrystallize from EtOAc/Hexanes.
Protocol B: Synthesis of the Sulfone (Target: O=S=O)
Reagent: Oxone® (2KHSO
Materials
-
Substrate: this compound (1.0 equiv)[1]
-
Oxidant: Oxone® (2.5 equiv)[1]
-
Solvent: Methanol / Water (1:1 ratio)[1]
-
Quench: Saturated Sodium Bisulfite (NaHSO
)
Step-by-Step Procedure
-
Slurry Preparation: Suspend the substrate (1.0 equiv) in Methanol (5 mL/g).
-
Oxidant Solution: Dissolve Oxone (2.5 equiv) in Water (5 mL/g). Note: Oxone requires significant water volume to dissolve.[1]
-
Addition: Add the Oxone solution to the methanolic substrate slurry at Room Temperature. The reaction is slightly exothermic; use a water bath if temperature exceeds 30 °C.[1]
-
Reaction: Stir vigorously for 4–12 hours. The mixture will become a thick white slurry (sulfate salts).[1]
-
Monitoring: Ensure complete consumption of the intermediate sulfoxide (check HPLC).
-
Filtration: Filter off the precipitated salts and rinse with DCM.[1]
-
Workup: Concentrate the filtrate to remove Methanol. Extract the remaining aqueous phase with DCM (3x).[1]
-
Purification: The crude sulfone is often pure enough for SNAr reactions.[1] If needed, purify via silica gel chromatography (Eluent: 30-50% EtOAc in Hexanes).[1]
Process Control & Analytical Validation
Analytical Workflow Diagram
Figure 2: Analytical decision tree for monitoring reaction progress.
Diagnostic Data (Expected)
The following table summarizes the key analytical markers to distinguish the oxidation states.
| Feature | Sulfide (Starting Material) | Sulfoxide (Product A) | Sulfone (Product B)[1][5] |
| TLC (50% EtOAc/Hex) | High R | Low R | Medium R |
| HPLC Retention | Late eluting (Non-polar) | Early eluting (Polar) | Intermediate |
| Mass Spec (M+H) | 204/206 (Br pattern) | 220/222 (+16 amu) | 236/238 (+32 amu) |
Note: The sulfoxide is chiral and may appear as a split peak in HPLC if a chiral column is used, or show diastereotopic protons if the molecule becomes more complex.
Troubleshooting & Critical Parameters
-
N-Oxide Formation:
-
Incomplete Oxidation (Sulfone Synthesis):
-
Solubility Issues:
References
-
Kupwade, R. V. (2019).[1] "A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides." Journal of Chemical Reviews.
-
Caradonna, J. P., et al. (2016).[1] "Sulfide Oxidation by O2: Synthesis, Structure and Reactivity of Novel Sulfide-Incorporated Fe(II) Bis(imino)pyridine Complexes." National Institutes of Health (PMC).[1]
-
Gupta, P., et al. (2015).[1][3] "Sodium Periodate Mediated Oxidative Transformations in Organic Synthesis." ResearchGate / PubMed.[1]
-
Bahrami, K., et al. (2007).[1] "Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions." MDPI Molecules. [1]
-
BenchChem Technical Guides. (2025). "A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions."
Sources
- 1. chem.washington.edu [chem.washington.edu]
- 2. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. jchemrev.com [jchemrev.com]
- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Sulfide Oxidation by O2: Synthesis, Structure and Reactivity of Novel Sulfide-Incorporated Fe(II) Bis(imino)pyridine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Utilization of 2-Bromo-4-(methylthio)pyridine in Kinase Inhibitor Discovery
Abstract & Strategic Value
In the high-stakes landscape of kinase inhibitor discovery, scaffold selection dictates the ceiling of potency and selectivity. 2-Bromo-4-(methylthio)pyridine (CAS: 105030-64-4) represents a "privileged" intermediate due to its orthogonal reactivity profile.[1]
This scaffold offers a specific tactical advantage: Sequential Vectorization.
-
C2-Position (Bromine): A high-reactivity handle for palladium-catalyzed cross-couplings, typically directing substituents toward the solvent-front or hinge-binding regions.[1]
-
C4-Position (Methylthio): A latent electrophile.[1] It remains inert during C2-functionalization but can be "activated" via oxidation to a sulfone, allowing late-stage introduction of solubility-enhancing amines or gatekeeper-interacting motifs via Nucleophilic Aromatic Substitution (
).[1]
This guide details the synthetic logic, experimental protocols, and mechanistic rationale for deploying this scaffold to generate Type I and Type II kinase inhibitors.
Structural Analysis & Binding Mode
The pyridine nitrogen (N1) often serves as the primary Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region (e.g., Met319 in p38, Met793 in EGFR).
Electronic Discrimination (The "Why")
The success of this scaffold relies on the electronic disparity between the C2 and C4 positions:
-
C2-Br: The inductive effect of the adjacent Nitrogen makes the C2 position highly susceptible to oxidative addition by Pd(0) species.
-
C4-SMe: The sulfur atom is electron-donating by resonance, deactivating the C4 position toward nucleophilic attack and making it poor for oxidative addition compared to the bromide. This allows chemoselective modification of C2 without protecting the C4 position.
Synthetic Workflow Visualization
The following decision tree illustrates the standard "C2-First" strategy, which maximizes yield and minimizes side reactions.
Caption: Figure 1. The "C2-First" synthetic pathway allows the methylthio group to act as a masking group, surviving the initial metal-catalyzed coupling before being activated for nucleophilic displacement.
Detailed Experimental Protocols
Protocol A: C2-Selective Suzuki-Miyaura Coupling
Objective: Install the hinge-binding or solvent-front aryl group while preserving the C4-thioether.[1]
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Boronic Acid/Ester: Aryl-B(OH)₂ (1.1 eq)[1]
-
Catalyst:
(0.05 eq) or (0.05 eq)[1] -
Base:
(aqueous) (2.5 eq)[1] -
Solvent: 1,4-Dioxane (0.1 M concentration)[1]
Procedure:
-
Degassing: Charge a reaction vial with the pyridine substrate, boronic acid, and palladium catalyst. Seal the vial. Evacuate and backfill with Argon (
).[1] Critical: Oxygen poisons Pd(0) and promotes homocoupling.[1] -
Solvent Addition: Add degassed 1,4-dioxane and the aqueous base solution via syringe.
-
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS.[1] The Br signal should disappear; the SMe signal should remain intact.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
Scientist's Note: If the boronic acid is sterically hindered (e.g., ortho-substituted), switch to a high-activity catalyst system like XPhos Pd G2 with
Protocol B: Activation (SMe Oxidation)
Objective: Convert the unreactive thioether into a highly reactive sulfone (
Reagents:
-
Substrate: 2-Aryl-4-(methylthio)pyridine (from Protocol A)[1]
-
Oxidant: m-CPBA (meta-Chloroperoxybenzoic acid, 77% max) (2.2 eq)[1]
-
Solvent: Dichloromethane (DCM)[1]
Procedure:
-
Cooling: Dissolve the substrate in DCM (0.1 M) and cool to 0°C (ice bath).
-
Addition: Add m-CPBA portion-wise over 15 minutes.
-
Caution: Adding too fast causes exotherms that may lead to N-oxide formation on the pyridine nitrogen.
-
-
Warming: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: Quench with saturated aqueous
(to reduce excess peroxide) and saturated (to neutralize acid). -
Isolation: Extract with DCM. The sulfone product is often crystalline and requires minimal purification.
Protocol C: Displacement (Library Generation)
Objective: Introduce the final diversity element (usually a solubilizing amine) by displacing the sulfone.
Reagents:
-
Substrate: 2-Aryl-4-(methylsulfonyl)pyridine[1]
-
Nucleophile: Primary or Secondary Amine (1.2 – 2.0 eq)[1]
-
Base: DIPEA (Diisopropylethylamine) (3.0 eq)[1]
-
Solvent: DMSO or NMP (for high heat) or THF (for reactive amines)[1]
Procedure:
-
Setup: Dissolve the sulfone substrate in DMSO (0.2 M). Add the amine and DIPEA.
-
Reaction:
-
Aliphatic Amines: Heat to 60–80°C .
-
Anilines (weaker nucleophiles):[1] Heat to 100–120°C or use microwave irradiation.
-
-
Validation: LC-MS should show complete conversion to the [M-SO2Me + Amine] mass.
-
Purification: Reverse-phase HPLC is recommended for final library compounds to ensure removal of high-boiling solvents.
Data Summary & Troubleshooting
| Parameter | C2-Coupling (Suzuki) | C4-Displacement ( |
| Primary Challenge | Protodebromination (loss of Br without coupling) | Hydrolysis of Sulfone (to Pyridone) |
| Solution | Use anhydrous solvents; increase catalyst load.[1] | Ensure amine is dry; avoid aqueous bases at high temp. |
| Regioselectivity | >95% C2 selective. | 100% C4 selective (C2-Aryl is stable).[1] |
| Key Byproduct | Homocoupling of Boronic Acid. | Pyridine N-Oxide (during oxidation step).[1] |
References
-
Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds.Organic & Biomolecular Chemistry, 2014.
-
Source: [Link]
- Relevance: Establishes the utility of methylthio-pyrimidines/pyridines as precursors for amino-substituted kinase inhibitors.
-
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 2017.[1]
-
Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 2019.[1]
-
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem, 2025.[1]
- Relevance: Validates the specific handling of 2-bromo-pyridine derivatives in palladium-c
Sources
Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-4-(methylthio)pyridine
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged scaffolds found in a vast array of biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial linkages, largely supplanting classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][2][3][4]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 2-bromo-4-(methylthio)pyridine, a substrate of significant interest in medicinal chemistry. The pyridine core is a common motif in drug candidates, and the methylthio group offers a handle for further synthetic transformations. However, the amination of 2-halopyridines presents unique challenges, primarily the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst.[5] This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of the reaction mechanism, strategies for overcoming common challenges, and robust, step-by-step protocols for successful implementation.
Understanding the Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1][6][7] A general understanding of this mechanism is crucial for rational troubleshooting and optimization.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.[8]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl product is formed through the reductive elimination of the amine and the aryl group from the palladium center, regenerating the active Pd(0) catalyst.[6][9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Critical Parameters for Success: A Guide to Optimization
The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key reaction parameters. The electron-rich nature of the substrate and the presence of two potential coordinating heteroatoms (the pyridine nitrogen and the sulfur of the methylthio group) necessitate a well-defined catalytic system.
| Parameter | Key Considerations for this compound | Recommended Starting Points |
| Palladium Precursor | Both Pd(0) and Pd(II) sources can be effective. Pd(II) precursors require in situ reduction, which can sometimes be facilitated by the amine or phosphine ligand.[6][7] Pre-catalysts often offer superior activity and reproducibility. | Pd₂(dba)₃, Pd(OAc)₂, or a G3/G4 Buchwald precatalyst. |
| Ligand | This is arguably the most critical component. Bulky, electron-rich phosphine ligands are essential to promote oxidative addition and reductive elimination while sterically shielding the palladium center from pyridine coordination.[5][10] Biarylphosphine ligands are generally preferred. | XPhos, RuPhos, or BrettPhos.[9] |
| Base | A strong, non-nucleophilic base is required to deprotonate the amine. The choice of base can also influence the catalyst's activity and stability. Sodium tert-butoxide is a common choice, but other bases may be advantageous for sensitive substrates. | NaOtBu, K₃PO₄, or Cs₂CO₃. |
| Solvent | Anhydrous, aprotic solvents are necessary to prevent catalyst deactivation. Toluene and 1,4-dioxane are the most frequently used solvents for this reaction.[5][11] | Toluene or 1,4-Dioxane. |
| Temperature | Most Buchwald-Hartwig aminations require elevated temperatures to proceed at a reasonable rate, typically between 80-110 °C.[6] | 100 °C. |
Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound with a representative primary and secondary amine. Note: These reactions are sensitive to air and moisture. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).[5]
Protocol 1: Coupling with a Primary Amine (e.g., Benzylamine)
Materials:
-
This compound
-
Benzylamine
-
Pd₂(dba)₃ (Palladium(0) source)
-
XPhos (Ligand)
-
Sodium tert-butoxide (NaOtBu) (Base)
-
Anhydrous Toluene (Solvent)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) to the Schlenk tube.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe, followed by benzylamine (1.2 mmol, 1.2 equiv.).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Pd(OAc)₂ (Palladium(II) source)
-
RuPhos (Ligand)
-
Potassium Phosphate (K₃PO₄) (Base)
-
Anhydrous 1,4-Dioxane (Solvent)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine Pd(OAc)₂ (0.015 mmol, 1.5 mol%), RuPhos (0.036 mmol, 3.6 mol%), and K₃PO₄ (2.1 mmol, 2.1 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.).
-
Inert Atmosphere: Seal the tube, and then evacuate and backfill with an inert gas (3 cycles).
-
Solvent and Amine Addition: Via syringe, add anhydrous 1,4-dioxane (5 mL) followed by morpholine (1.5 mmol, 1.5 equiv.).
-
Reaction: Immerse the sealed tube in a preheated oil bath at 110 °C and stir for 18-24 hours.
-
Monitoring: Track the consumption of starting material using TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane (25 mL). Filter through a short plug of silica gel, washing with additional dichloromethane.
-
Purification: Concentrate the filtrate in vacuo. The resulting crude product can be purified by flash column chromatography.
Caption: A generalized experimental workflow for Buchwald-Hartwig amination.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst poisoning by pyridine nitrogen.[5]2. Inactive catalyst (impure reagents, air/moisture contamination).3. Insufficiently strong base or poor base solubility. | 1. Increase ligand loading or switch to a bulkier ligand (e.g., BrettPhos).2. Ensure all reagents are pure and solvents are rigorously dried and degassed. Use a fresh bottle of catalyst.3. Switch to a stronger base (e.g., NaOtBu or LHMDS). If using a solid base, ensure vigorous stirring. |
| Formation of Palladium Black | Catalyst decomposition due to high temperature or presence of impurities. | Lower the reaction temperature and increase the reaction time.[5] Ensure all glassware is scrupulously clean. |
| Side Product Formation (e.g., Hydrodehalogenation) | A competing pathway where the aryl halide is reduced. Can be promoted by moisture or certain bases. | Ensure anhydrous conditions. A different base/solvent combination may be necessary. |
| Inconsistent Results | Variability in reagent quality, solvent purity, or reaction setup. | Use high-purity reagents and solvents. Standardize the reaction setup procedure, including the method of degassing and the rate of stirring. The use of pre-catalysts can also improve reproducibility.[6] |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of novel chemical entities in drug discovery and development. While the inherent properties of the substrate present challenges, a rational approach to catalyst and ligand selection, coupled with meticulous experimental technique, can lead to high-yielding and reproducible results. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to successfully implement this powerful C-N bond-forming methodology.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. Available at: [Link]
-
Palladium-catalysed amination of halQpyridines on a KF -alumina surface - NBU-IR. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - OUCI. Available at: [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews - ACS Publications. Available at: [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Available at: [Link]
-
SUMMARY Part-I: Palladium-Catalyzed Amination of Halopyridines Medi- ated on KF-Alumina Surface - NBU-IR. Available at: [Link]
-
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. Available at: [Link]
-
[Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. The Buchwald–Hartwig Amination After 25 Years [ouci.dntb.gov.ua]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
C-H activation functionalization of 2-Bromo-4-(methylthio)pyridine
Application Note: Strategic C-H Functionalization of 2-Bromo-4-(methylthio)pyridine
Part 1: Executive Summary & Strategic Analysis
1.1 The Scaffold & The Challenge this compound (1 ) represents a "privileged but problematic" scaffold in medicinal chemistry.[1] It combines a reactive halogen handle (C2-Br) for Suzuki/Buchwald couplings with a thioether motif (C4-SMe) often used as a bioisostere for methoxy or as a precursor to sulfones.[1]
However, functionalizing the C-H bonds of 1 presents a tripartite challenge:
-
Catalyst Poisoning: The thioether sulfur (soft Lewis base) and the pyridine nitrogen (harder Lewis base) can chelate transition metals (Pd, Ir, Rh), quenching catalytic cycles.[1]
-
Regioselectivity: The molecule has three distinct C-H environments (C3, C5, C6).[1] Discriminating between them requires exploiting subtle steric and electronic differences.[1]
-
Chemoselectivity: Standard oxidative C-H activation conditions (e.g., persulfate-mediated Minisci) risk oxidizing the sulfide to a sulfoxide or sulfone, altering the pharmacophore.[1]
1.2 The Solution: Orthogonal Activation Strategies This guide details three self-validating protocols to access distinct positions on the ring without compromising the structural integrity of the sulfide or the bromide.
-
Pathway A (C6-Selective): Photoredox Minisci Alkylation.[1] Why: Avoids sulfur oxidation; exploits the high electrophilicity of the C6 position.
-
Pathway B (C5-Selective): Iridium-Catalyzed Borylation.[1][2] Why: Steric control directs the boryl group to the least hindered C5 position, blocked from N-coordination by the C2-Br.
-
Pathway C (C6-Arylation): N-Oxide Directed Arylation.[1] Why: Overcomes N-poisoning by using the N-oxide as an activating group.
Part 2: Mechanistic Visualization
Figure 1: Strategic Reaction Map illustrating the three orthogonal pathways for functionalizing this compound.
Part 3: Experimental Protocols
Protocol A: C6-Selective Photoredox Minisci Alkylation
Target: Introduction of alkyl groups (primary/secondary) at C6.
Challenge: Standard Minisci uses
Reagents:
-
Substrate: 1.0 equiv (this compound)[1]
-
Alkylating Agent: 2.0 equiv (Carboxylic acid active ester or Alkyl Iodide)[1]
-
Photocatalyst: 2 mol%
(or Eosin Y for cost-efficiency)[1] -
Solvent: DMSO or MeCN (degassed)[1]
-
Light Source: Blue LED (450 nm)[1]
Step-by-Step Workflow:
-
Setup: In an 8 mL vial equipped with a stir bar, add Substrate (0.5 mmol), Alkyl Iodide (1.0 mmol), and Photocatalyst (0.01 mmol).
-
Solvation: Add degassed DMSO (2.5 mL). If using a carboxylic acid, add the activator (e.g., hypervalent iodine or prepare N-hydroxyphthalimide ester beforehand).[1]
-
Inertion: Seal the vial and sparge with Argon for 10 minutes. Critical: Oxygen quenches the excited state of the photocatalyst.
-
Irradiation: Place the vial 2 cm from a Blue LED strip (approx. 10 W). Stir vigorously at room temperature (fan cooling recommended to keep T < 30°C).
-
Monitoring: Monitor by LC-MS every 2 hours. Look for the product mass (M + Alkyl - H).[1]
-
Checkpoint: If sulfoxide (M+16) is observed, ensure the solvent was thoroughly degassed and the temperature is controlled.[1]
-
-
Workup: Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine to remove DMSO.[1] Dry over
.[1]
Data Summary:
| Parameter | Standard Minisci | Photoredox Protocol |
|---|---|---|
| Oxidant | Persulfate (Strong) | None / Excited State Ir |
| Temp | 60-80°C | 25°C |
| S-Oxidation | >50% Sulfoxide | <5% Sulfoxide |
| Yield (C6) | Low (Complex Mix) | 65-80% |
Protocol B: Steric-Controlled Ir-Catalyzed C5-Borylation
Target: Installation of Bpin ester at C5. Mechanistic Logic: The C2-Br group blocks the N-atom, preventing catalyst deactivation. The C3 position is sterically crowded (between Br and SMe).[1] C6 is electronically activated but C5 is sterically preferred in 2,4-disubstituted systems lacking strong directing groups.
Reagents:
-
Substrate: 1.0 equiv
-
Boron Source:
(0.7 equiv - Use limiting boron to prevent bis-borylation)[1] -
Catalyst:
(3 mol%)[1] -
Ligand: dtbpy (4,4’-di-tert-butyl-2,2’-bipyridine) (6 mol%)[1]
-
Solvent: n-Hexane or THF (Anhydrous)[1]
Step-by-Step Workflow:
-
Pre-catalyst Formation: In a glovebox or under Argon flow, mix
and dtbpy in n-Hexane (1 mL) for 10 mins until the solution turns deep brown/red. -
Reaction Assembly: Add
and the Substrate to a pressure tube. Transfer the catalyst solution to the tube. Rinse with additional hexane to reach 0.2 M concentration.[1] -
Heating: Seal the tube and heat to 60°C.
-
Note: Thioethers can slow down the reaction. If conversion is <20% after 4 hours, increase Temp to 80°C, but monitor for protodeborylation.
-
-
Workup: Cool to RT. Evaporate volatiles directly.[1]
-
Purification: Flash chromatography on silica. Crucial: Use 1%
in the eluent to prevent hydrolysis of the pinacol boronate on silica.
Self-Validating Check:
-
1H NMR Validation: The C5-Bpin product will show two singlets in the aromatic region (C3-H and C6-H). A C6-Bpin product would show two doublets (coupling between C3-H and C5-H) or singlets depending on resolution, but NOE analysis is definitive.[1] (Irradiation of SMe should show NOE to C3-H and C5-H/Bpin).[1]
Protocol C: C6-Arylation via N-Oxide Activation
Target: Direct arylation at C6 using Pd-catalysis. Logic: The N-oxide makes the C6 proton more acidic and coordinates Pd, facilitating the CMD (Concerted Metallation-Deprotonation) mechanism while preventing S-poisoning by making the N-O oxygen the primary ligand.
Phase 1: N-Oxidation
-
Dissolve Substrate (1.0 equiv) in DCM.[1]
-
Add mCPBA (1.1 equiv) at 0°C. Stir at RT for 4h.
-
Wash with sat.[1]
to remove m-chlorobenzoic acid. Isolate the N-oxide. Note: SMe might oxidize to S(O)Me.[1] If SMe integrity is vital, this route is risky unless S-oxide is desired or reducible.[1]-
Correction: mCPBA will oxidize the sulfide.
-
Alternative: Use Urea Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA) which can be tuned, but S-oxidation is very difficult to avoid here.[1]
-
Strategic Pivot: If S-oxidation is unacceptable, use Protocol A (Radical Arylation) or mask the sulfur.[1] If S-oxide is acceptable (it can be reduced back to sulfide using
or Lawesson's reagent after the coupling), proceed.[1]
-
Phase 2: Pd-Catalyzed Arylation
-
Reagents: N-Oxide (1.0 equiv), Aryl Bromide (1.2 equiv),
(5 mol%), (10 mol%), (2.0 equiv).[1] -
Conditions: Toluene, 110°C, 16h.[1]
-
Result: Exclusive C6-arylation.
Phase 3: Reduction (Deoxygenation & S-Reduction) [1]
-
Treat the crude arylated N-oxide sulfoxide with
(3.0 equiv) in at reflux for 2 hours. -
This step simultaneously reduces the N-oxide to Pyridine and the Sulfoxide to Sulfide.
Part 4: References
-
Ir-Catalyzed Borylation of Pyridines:
-
Minisci Reaction on Pyridines:
-
Photoredox Minisci (Sulfur Tolerance):
-
Deoxygenation of N-Oxides and Sulfoxides:
-
Direct Arylation of Pyridine N-Oxides:
Sources
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Methylthio-Containing Substrates
Welcome to the technical support center for navigating one of the more nuanced challenges in cross-coupling chemistry: the Suzuki-Miyaura coupling of substrates bearing the methylthio (-SMe) functional group. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter diminished catalyst performance and seek robust solutions. We will move beyond simple protocols to explore the underlying mechanistic hurdles and provide a logical framework for troubleshooting and success.
Frequently Asked Questions (FAQs)
Q1: Why is the methylthio (-SMe) group so problematic in my palladium-catalyzed Suzuki coupling?
A: The root cause of the issue is catalyst poisoning. The sulfur atom in the methylthio group possesses lone pairs of electrons, making it a soft Lewis base. Palladium(0), the active catalytic species in the Suzuki reaction, is a soft Lewis acid. This compatibility leads to strong, often irreversible, coordination between the sulfur atom and the palladium center.[1][2] This interaction sequesters the palladium, pulling it out of the catalytic cycle and forming a stable, inactive "off-cycle" complex. Consequently, you observe low conversion, stalled reactions, or the need for prohibitively high catalyst loadings.
Here is a visual representation of the poisoning mechanism:
Caption: The sulfur atom of the methylthio group deactivates the Pd(0) catalyst.
Q2: How can I definitively diagnose catalyst poisoning in my reaction, as opposed to other issues?
A: While other factors can cause low yields, sulfur poisoning has several characteristic symptoms:
-
Stalled Conversion: The reaction proceeds initially but then stops completely, even with extended reaction times. Monitoring the reaction by LCMS or GC will show a plateau in product formation and starting material consumption.
-
Non-Linear Catalyst Loading Effect: Doubling the catalyst loading may not double the yield. You might see only a marginal improvement, indicating a stoichiometric poisoning event rather than a simple kinetic issue.
-
Formation of Palladium Black: The strong coordination can destabilize the ligand-palladium complex, leading to catalyst decomposition and the precipitation of palladium black.
-
Inconsistent Results: Reactions may work one day and fail the next, sometimes due to minute variations in reagent purity or trace impurities that exacerbate the poisoning effect.[1]
Troubleshooting Guide: From Optimization to Workarounds
This section provides a logical, tiered approach to overcoming catalyst poisoning by methylthio groups.
Tier 1: The First Line of Defense - Strategic Ligand & Catalyst Selection
The most effective strategy is to use a catalytic system that is inherently resistant to sulfur poisoning. This is achieved by selecting ligands that kinetically and thermodynamically outcompete the methylthio group for coordination to the palladium center.
Q3: What are the best ligands for coupling substrates with a methylthio group?
A: The solution lies in using bulky, electron-rich phosphine ligands. [3][4]
-
Electron-Richness: These ligands (e.g., those with cyclohexyl or tert-butyl groups) donate significant electron density to the palladium center. This strengthens the Pd-Ligand bond, making it electronically less favorable for the sulfur to displace the phosphine.
-
Steric Bulk: Large, cone-shaped ligands create a protective pocket around the palladium atom, physically blocking the sulfur group from accessing the metal's coordination sphere.
The table below compares several state-of-the-art ligands highly effective for this purpose.
| Ligand Name | Structure Type | Key Features | Typical Conditions |
| XPhos | Biarylphosphine | Very bulky and electron-rich. Excellent general ligand for challenging couplings. | Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol% Pd, L/Pd ratio 2:1, K₃PO₄ or Cs₂CO₃, Toluene or Dioxane, 80-110 °C |
| SPhos | Biarylphosphine | Similar to XPhos, often provides complementary reactivity. | Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol% Pd, L/Pd ratio 2:1, K₃PO₄, Toluene/H₂O or Dioxane, 80-110 °C |
| RuPhos | Biarylphosphine | Highly electron-donating, effective for heteroaromatic substrates. | Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol% Pd, L/Pd ratio 2:1, K₂CO₃ or K₃PO₄, Dioxane or t-AmylOH, 90-110 °C |
| P(t-Bu)₃ | Trialkylphosphine | Extremely electron-rich, though air-sensitive. Often used as its HBF₄ salt. | Pd₂(dba)₃, 1-2 mol% Pd, L/Pd ratio 2:1, K₃PO₄, Dioxane, 80 °C |
Q4: Does my choice of palladium precatalyst matter?
A: Yes, particularly for difficult couplings. While generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ and a ligand is common, using well-defined precatalysts can provide superior results. Precatalysts like (XPhos)Pd G3 or (SPhos)Pd G4 ensure the formation of the correct, active L-Pd(0) species efficiently and reproducibly. This minimizes the presence of unbound palladium that is highly susceptible to poisoning before entering the catalytic cycle.
Tier 2: Advanced Strategies & Workarounds
If careful selection of the ligand and precatalyst is insufficient, a chemical modification strategy can be employed.
Q5: My reaction still fails even with the best ligands. Is there a way to "deactivate" the sulfur group temporarily?
A: Absolutely. This is a robust, albeit longer, workaround. The strategy involves temporarily oxidizing the nucleophilic sulfide to a much less coordinating sulfoxide (-S(O)Me) or sulfone (-S(O)₂Me). These oxidized sulfur groups are poor ligands for palladium and will not interfere with the Suzuki coupling. After the C-C bond is formed, the sulfoxide or sulfone can be selectively reduced back to the original methylthio group.
Caption: The three-step oxidation-coupling-reduction workflow.
This approach adds two steps to your synthesis but is often the most reliable method for particularly stubborn substrates where direct coupling is impossible.
Experimental Protocols
Protocol 1: General Procedure for Direct Suzuki Coupling of a Methylthio-Containing Aryl Bromide
This protocol uses a state-of-the-art Buchwald ligand system designed to resist sulfur poisoning.
Materials:
-
Methylthio-containing aryl bromide (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
XPhos ligand (0.04 equiv, 4 mol%)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Potassium phosphate tribasic (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene (0.1 - 0.2 M concentration)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, arylboronic acid, K₃PO₄, XPhos, and Pd(OAc)₂.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: The Oxidation-Coupling-Reduction Workflow
Step A: Oxidation of Sulfide to Sulfone
-
Dissolve the methylthio-containing starting material (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 - 2.5 equiv) or a biphasic solution of Oxone® (3.0 equiv) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitor by TLC/LCMS).
-
Work up the reaction appropriately (e.g., quenching with sodium thiosulfate for m-CPBA, or phase separation for Oxone®) to isolate the sulfone. Purify if necessary.
Step B: Suzuki Coupling of the Sulfone
-
Use the purified sulfone from Step A as your substrate in a standard Suzuki coupling reaction.
-
A less specialized catalyst system may now be effective (e.g., Pd(PPh₃)₄), but using the robust conditions from Protocol 1 is still recommended for optimal results.
-
Perform the coupling and purification as described previously to obtain the sulfone-containing biaryl product.
Step C: Reduction of Sulfone to Sulfide
-
Dissolve the purified sulfone-containing product (1.0 equiv) in an anhydrous solvent like THF.
-
Under an inert atmosphere, add a strong reducing agent such as DIBAL-H or LiAlH₄ at a low temperature (e.g., -78 °C or 0 °C) and allow it to slowly warm. Caution: These reagents are highly reactive.
-
Monitor the reaction for the disappearance of the starting material.
-
Carefully quench the reaction (e.g., with Rochelle's salt solution for LiAlH₄ or methanol followed by water for DIBAL-H).
-
Extract the product, dry the organic layer, and purify to yield the final methylthio-containing coupled product.
References
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
Sources
Technical Support Center: Optimizing SNAr Reactions with Sodium Thiomethoxide
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance rooted in established chemical principles. This guide is designed for researchers, chemists, and drug development professionals who are working with sodium thiomethoxide and aim to optimize their reaction outcomes by carefully controlling the reaction temperature.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts that underpin the optimization process. Understanding these principles is key to making informed decisions during your experiments.
Q1: What is the underlying mechanism of the SNAr reaction?
The Nucleophilic Aromatic Substitution (SNAr) reaction is a two-step process, fundamentally different from SN1 or SN2 reactions.[1][2]
-
Addition Step (Rate-Determining): A potent nucleophile, in this case, the thiomethoxide anion (CH₃S⁻), attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (e.g., a halogen).[3][4] This initial attack temporarily breaks the ring's aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][5] The presence of strong electron-withdrawing groups (EWGs) like -NO₂ or -CN at the ortho or para positions to the leaving group is crucial, as they stabilize this negatively charged intermediate, lowering the activation energy of this first, slow step.[5][6]
-
Elimination Step (Fast): The leaving group departs, and the aromaticity of the ring is restored, yielding the final product.[4]
// Reactants
Reactants [label=<
Aryl Halide + Sodium Thiomethoxide
// Meisenheimer Complex
Intermediate [label=<
Meisenheimer Complex
(Resonance-Stabilized)
// Products
Products [label=<
Aryl Thioether + Sodium Halide
// Arrows Reactants -> Intermediate [label="Step 1: Addition\n(Slow, Rate-Determining)", fontcolor="#EA4335", color="#EA4335"]; Intermediate -> Products [label="Step 2: Elimination\n(Fast)", fontcolor="#34A853", color="#34A853"]; } dot Caption: SNAr Addition-Elimination Mechanism.
Q2: Why is sodium thiomethoxide (NaSMe) an effective nucleophile for this reaction?
Sodium thiomethoxide is the sodium salt of methanethiol.[7] It is a potent nucleophile for several reasons:
-
High Nucleophilicity: Sulfur anions ("thiolates") are generally excellent nucleophiles due to the high polarizability of the large sulfur atom.[8][9]
-
Softness: As a "soft" nucleophile, it reacts efficiently with the "soft" electrophilic carbon center of an activated aryl halide.
-
Commercial Availability: It is commercially available as a solid or in solution, making it a convenient reagent for synthesis.[7][10]
Q3: How does temperature fundamentally impact an SNAr reaction?
Temperature is a critical parameter that directly influences both the reaction rate and the product distribution.
-
Reaction Rate: Increasing the temperature provides the necessary energy to overcome the activation energy barrier of the rate-determining addition step.[11] Many SNAr reactions that are sluggish or do not proceed at room temperature can be driven to completion with heating.[8]
-
Selectivity and Side Reactions: Excessively high temperatures can lead to undesired outcomes, such as decomposition of reagents or products and the formation of byproducts.[12] It can also shift the reaction from kinetic to thermodynamic control, which is a crucial consideration for regioselectivity.[13]
Troubleshooting Guide: Temperature Optimization
This section provides direct answers to common issues encountered during the optimization of SNAr reactions with sodium thiomethoxide.
Q1: My reaction shows low or no conversion at room temperature. What should I do?
Answer: This is a very common scenario. The activation energy for the initial nucleophilic attack is often too high to be overcome at ambient temperatures, even with a highly activated substrate.
Troubleshooting Steps:
-
Confirm Reagent Integrity: Before increasing heat, ensure your sodium thiomethoxide is pure and anhydrous. It is hygroscopic and hydrolysis will generate methanethiol, reducing the concentration of the active nucleophile.[7] Also, confirm your solvent is a dry, polar aprotic type (e.g., DMF, DMSO, NMP).[3][11]
-
Initiate Gradual Heating: Begin by gently heating the reaction mixture to a moderate temperature, such as 50-60 °C.
-
Monitor Progress: Use TLC or LC-MS to monitor the consumption of the starting material. If the reaction is clean but slow, you can incrementally increase the temperature in 20 °C intervals (e.g., 80 °C, 100 °C). Many SNAr reactions run well between 80-120 °C.[11]
-
Document Everything: Keep a precise record of the yield and impurity profile at each temperature point.
Q2: I increased the temperature and my starting material is consumed, but the yield is low and I see multiple side products. What is happening?
Answer: This indicates that while the desired reaction is occurring, competing side reactions are now favored at the higher temperature.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Reagent/Product Decomposition | The starting material, product, or sodium thiomethoxide itself may be thermally unstable at the applied temperature. Thermal decomposition of related sodium alkoxides is known to produce a mixture of byproducts.[12] | Find the "sweet spot" temperature that provides a reasonable rate without significant decomposition. If necessary, accept a longer reaction time at a lower temperature for a cleaner profile. |
| Di-substitution | If your aromatic substrate has more than one potential leaving group, higher temperatures can drive the reaction to substitute multiple positions. | Use a stoichiometric amount (e.g., 1.0-1.1 equivalents) of sodium thiomethoxide and consider lowering the reaction temperature to favor mono-substitution.[11] |
| Reaction with Solvent (Solvolysis) | If you are using a nucleophilic solvent (like an alcohol) or if your polar aprotic solvent (e.g., DMF) has degraded to form nucleophilic impurities (e.g., dimethylamine), these can compete with the thiomethoxide. | Always use high-purity, anhydrous, non-reactive polar aprotic solvents like DMSO, DMF, or NMP.[3][11] |
| Oxidation of Thiolate | If the reaction is not maintained under an inert atmosphere (Nitrogen or Argon), the thiomethoxide can be oxidized to form disulfide (CH₃S-SCH₃), consuming your nucleophile. This can be exacerbated at higher temperatures. | Ensure the reaction is performed under a strict inert atmosphere. |
Q3: My substrate has two possible reaction sites. How can temperature help control which product I get?
Answer: This scenario involves the concepts of Kinetic vs. Thermodynamic Control .[13][14] The product distribution in such cases can be highly dependent on temperature.
-
Kinetic Product: This product is formed faster because its reaction pathway has a lower activation energy. It is favored at lower temperatures and shorter reaction times.[14]
-
Thermodynamic Product: This product is more stable (lower in overall energy) but forms more slowly because its pathway has a higher activation energy. It is favored at higher temperatures and longer reaction times, which allow the initial kinetic product to revert and equilibrate to the more stable thermodynamic product.[14][15]
Strategy:
-
Run the reaction at a low temperature (e.g., 0 °C or room temperature) and monitor for the formation of the initial product. This will likely be the kinetic product.
-
Run a parallel reaction at a high temperature (e.g., 100-120 °C) for an extended period. This will favor the formation of the more stable thermodynamic product.
Experimental Protocols
Protocol 1: Small-Scale Temperature Screening
This protocol describes a parallel approach to efficiently identify the optimal reaction temperature.
-
Preparation: In a glovebox or under a strong flow of inert gas, prepare a stock solution of your aryl halide (e.g., 0.2 M in anhydrous DMSO). In a separate flask, prepare a stock solution of sodium thiomethoxide (e.g., 0.22 M, 1.1 equivalents) in anhydrous DMSO.
-
Reaction Setup: To four separate reaction vials equipped with stir bars, add an equal volume of the aryl halide stock solution (e.g., 1 mL, 0.2 mmol).
-
Initiation: Place the vials in separate heating blocks pre-set to different temperatures (e.g., 25 °C, 60 °C, 90 °C, 120 °C). Add an equal volume of the sodium thiomethoxide stock solution (1 mL, 0.22 mmol) to each vial to start the reactions simultaneously.
-
Monitoring: At set time intervals (e.g., 1h, 4h, 16h), take a small aliquot from each reaction, quench it with water, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze by TLC and LC-MS to determine conversion and purity.
-
Analysis: Compare the results to determine the temperature that provides the best balance of reaction rate and clean product formation.
Protocol 2: General Optimized SNAr Procedure
This procedure is for a standard reaction once the optimal temperature has been determined.
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a stir bar, condenser, and nitrogen inlet, add the aryl halide (1.0 eq).
-
Reagent Addition: Under a positive pressure of nitrogen, add sodium thiomethoxide (1.1 eq) as a solid.
-
Solvent Addition: Add anhydrous DMSO (or DMF) via syringe to achieve the desired concentration (e.g., 0.2-0.5 M).
-
Heating: Lower the flask into a pre-heated oil bath set to the optimized temperature determined from your screening experiment.
-
Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine to remove the high-boiling-point solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Nucleophilic Arom
- Sodium methanethiol
- Sodium Methoxide. Sciencemadness.org.
- Sodium Thiomethoxide: A Key Reagent for Efficient Organic Synthesis. Leading Chemical Supplier.
- Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress.
- 5.
- Nucleophilic Aromatic Substitution. University of Babylon.
- Kinetics of thermal decomposition of sodium methoxide and ethoxide.
- SNAr reaction scope & limit
- Thermodynamic and kinetic reaction control. Wikipedia.
- 16.4: Kinetic versus Thermodynamic Control. Chemistry LibreTexts.
- Kinetic vs Thermodynamic Control--Conjug
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Sodium methanethiolate - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. sciencemadness.org [sciencemadness.org]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Column Chromatography of 2-Bromo-4-(methylthio)pyridine
Welcome to the technical support guide for the purification of 2-Bromo-4-(methylthio)pyridine. This resource, developed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) related to column chromatography of this specific molecule. As Senior Application Scientists, we have designed this guide to explain not just the how, but the critical why behind each experimental choice, ensuring you can adapt and overcome challenges in your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying this compound on silica gel?
The primary challenge stems from the molecule's chemical nature. Like other pyridine derivatives, this compound is a basic compound. The nitrogen atom's lone pair of electrons can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction often leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound onto the stationary phase.[1]
Q2: My compound appears to be degrading on the column. How can I confirm this and what should I do?
Degradation is a valid concern, especially with a sulfur-containing compound which can be prone to oxidation.
-
Confirmation: The best way to quickly check for on-column stability is to perform a 2D TLC. Spot your crude material on a TLC plate, run it in your chosen solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot that has moved diagonally. If it is degrading on the silica, you will see a streak or multiple spots originating from the primary spot in the second direction.[2][3]
-
Solution: If degradation is confirmed, the first step is to deactivate the stationary phase. If that fails, switching to a more inert stationary phase is recommended.
Q3: What stationary phase is recommended for this purification?
While standard silica gel (60 Å, 230-400 mesh) can be used, it often requires modification for best results. The recommended options are:
-
Deactivated Silica Gel: This is the most common and cost-effective approach. Deactivation is achieved by adding a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to the mobile phase (typically 0.1-1% v/v).[1][2] The triethylamine will preferentially bind to the acidic silanol sites, minimizing their interaction with your pyridine compound.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel.[2] It is available in acidic, neutral, and basic forms. For this compound, neutral or basic alumina would prevent the acid-base interactions that cause tailing on silica.
-
Reversed-Phase Silica (C18): While less common for this type of small molecule purification in a research setting, reversed-phase chromatography is an option if normal-phase fails. This would involve a polar mobile phase (e.g., water/acetonitrile or water/methanol).
Q4: How do I select the optimal mobile phase (eluent)?
The selection process should always begin with Thin Layer Chromatography (TLC).
-
Solvent System: A mixture of a non-polar solvent like hexane (or heptane) and a moderately polar solvent like ethyl acetate (EtOAc) is an excellent starting point.[2][4]
-
Optimal Rf Value: The goal is to find a solvent ratio that gives your target compound an Rf value between 0.2 and 0.4.[2] This Rf range provides the best balance for good separation on a column, ensuring the compound doesn't elute too quickly (Rf > 0.4) or take an excessive amount of solvent to elute (Rf < 0.2).
-
Gradient Elution: It is often beneficial to start the column with a lower polarity eluent (e.g., 5% EtOAc in hexane) and gradually increase the polarity (e.g., to 20% EtOAc in hexane) during the run.[4][5] This "gradient elution" ensures that lower-polarity impurities elute first, followed by your product, and then higher-polarity impurities, leading to a cleaner separation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound.
Issue 1: Poor Separation or Co-elution of Impurities
Question: My TLC shows good separation between my product and impurities, but the fractions from the column are all mixed. What's going wrong?
| Possible Cause | Explanation & Solution |
| Column Overloading | You have loaded too much crude material relative to the amount of silica gel. This leads to broad, overlapping bands. Solution: A general rule is to use 20-40 g of silica for every 1 g of crude material.[2] Reduce the amount of sample loaded onto the column. |
| Improper Loading Technique | Loading the sample in a large volume of solvent or a solvent stronger than the mobile phase will cause the initial band to be very wide. Solution: Use the dry loading technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[2] |
| Incorrect Solvent System | The TLC Rf was not optimal. If the Rf is too high (>0.4), compounds will elute too quickly and bunch together. If it's too low (<0.2), band broadening will occur over the long elution time. Solution: Re-optimize the mobile phase using TLC to achieve an Rf of 0.2-0.4 for your product.[2] |
| Compound Degradation | As your compound degrades on the column, it creates a continuous stream of a new impurity, leading to mixed fractions.[2] Solution: Perform a 2D TLC to check for stability.[2] If it's unstable, add 0.5-1% triethylamine to your eluent and use deactivated silica, or switch to neutral alumina.[1][2] |
Issue 2: Significant Peak Tailing
Question: My compound is eluting, but the spot on the TLC plates from the column fractions shows significant tailing or streaking, resulting in many mixed fractions.
| Possible Cause | Explanation & Solution |
| Acid-Base Interaction | This is the most likely cause. The basic pyridine nitrogen is interacting strongly with acidic silanol groups on the silica gel. Solution: Add 0.5-1% triethylamine (Et₃N) to your eluent (both for making the slurry and for running the column).[1] This deactivates the silica and will almost always solve the tailing issue for basic compounds. |
| Compound-Sulfur Interaction | The sulfur atom can also have secondary interactions with the silica surface. Solution: The addition of triethylamine should also mitigate this. If the problem persists, switching to a less interactive stationary phase like neutral alumina is the next logical step. |
Issue 3: Compound Will Not Elute from the Column
Question: I've run a large volume of a high-polarity eluent, but my compound is still stuck at the top of the column.
| Possible Cause | Explanation & Solution |
| Irreversible Adsorption / Decomposition | The compound may have strongly bound to the silica and/or decomposed. This can happen with sulfur-containing compounds or due to the basicity of the pyridine.[3][6] Solution: First, try to flush the column with a very polar solvent like 10% methanol in dichloromethane to see if anything elutes. If this fails, the compound is likely lost. For the next attempt, use deactivated silica (with triethylamine) or neutral alumina from the start.[1][2] |
| Precipitation on Column | If the sample was loaded in a strong solvent (e.g., neat DCM) and the mobile phase is very weak (e.g., 100% hexane), the compound may have precipitated at the top of the column when the mobile phase was introduced.[2] Solution: Always ensure your sample is soluble in the initial mobile phase. Dry loading is the best way to prevent this issue.[2] |
Visualized Protocols and Workflows
Standard Column Chromatography Workflow
The following diagram outlines the standard, logical workflow for purifying this compound.
Caption: Experimental workflow for column chromatography purification.
Troubleshooting Decision Tree
Use this flowchart to diagnose and solve common purification problems.
Sources
Technical Support Center: Navigating Cross-Coupling Reactions of 2-Bromo-4-(methylthio)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 2-Bromo-4-(methylthio)pyridine. This guide is designed to provide in-depth troubleshooting advice and practical solutions to overcome the unique challenges associated with this substrate, particularly the issue of low conversion rates. The dual presence of a pyridine nitrogen and a methylthio group presents a specific set of hurdles that can lead to catalyst deactivation. This document will dissect these challenges and offer structured, field-proven strategies to enhance your reaction efficiency and achieve your desired synthetic outcomes.
The Core Challenge: A Tale of Two Catalyst Poisons
The primary difficulty in achieving high conversion rates in coupling reactions with this compound stems from the substrate's inherent ability to poison the palladium catalyst through two distinct mechanisms:
-
The "2-Pyridyl Problem" : The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can inhibit the catalytic cycle, leading to catalyst deactivation and low yields. This is a well-documented challenge in the cross-coupling of 2-halopyridines.
-
Sulfur Poisoning : The methylthio (-SMe) group is a known culprit in catalyst deactivation. Sulfur compounds can strongly and sometimes irreversibly bind to the surface of palladium catalysts, blocking the active sites required for the catalytic cycle to proceed.[1][2][3]
The synergistic effect of these two functionalities can make achieving high yields particularly challenging. This guide provides a systematic approach to diagnosing and resolving these issues.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you identify the potential causes of low conversion rates based on your experimental observations.
Symptom 1: Low or No Conversion, Starting Material Largely Unrecovered
This is the most common issue and often points directly to catalyst inactivation.
-
Potential Cause A: Catalyst Poisoning by Pyridine Nitrogen.
-
Explanation: The pyridine nitrogen is coordinating to the palladium catalyst, preventing it from entering the catalytic cycle.
-
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, making it more difficult for the pyridine nitrogen to coordinate.[4] Examples include Buchwald ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.
-
Use of Additives: In some cases, the addition of a Lewis acid, such as B(OMe)₃, can bind to the pyridine nitrogen, preventing it from poisoning the palladium catalyst.[5]
-
Alternative Catalyst Systems: Consider using a more active pre-catalyst that can more readily enter the catalytic cycle.
-
-
-
Potential Cause B: Catalyst Poisoning by the Methylthio Group.
-
Explanation: The sulfur atom of the methylthio group is binding to the palladium catalyst. This can be a strong interaction, leading to irreversible deactivation.[1][2]
-
Solutions:
-
Sulfur-Tolerant Ligands: Similar to mitigating pyridine poisoning, bulky, electron-rich ligands can also reduce the catalyst's susceptibility to sulfur poisoning.
-
Higher Catalyst Loading: While not always ideal from a cost perspective, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.[1]
-
Bimetallic Catalysts: Research has shown that bimetallic catalysts can exhibit improved resistance to sulfur poisoning.[1]
-
-
-
Potential Cause C: Inadequate Reaction Conditions.
-
Explanation: The chosen reaction conditions (temperature, solvent, base) may not be optimal for this challenging substrate.
-
Solutions:
-
Temperature Optimization: While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition. A systematic screen of temperatures (e.g., 80°C, 100°C, 120°C) is recommended.
-
Solvent Choice: The solubility of all components is crucial. Toluene and 1,4-dioxane are common choices for many cross-coupling reactions.
-
Base Selection: The choice of base is critical and reaction-dependent. For Suzuki reactions, carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often effective. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu are typically used.
-
-
Symptom 2: Formation of Side Products, Incomplete Conversion of Starting Material
The presence of specific side products can provide valuable clues about the reaction's shortcomings.
-
Side Product: Homocoupling of the Coupling Partner (e.g., boronic acid in Suzuki reactions).
-
Potential Cause: The presence of oxygen can lead to the oxidative homocoupling of the organoboron reagent.
-
Solutions:
-
Rigorous Degassing: Ensure that all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen).
-
Use of Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources.
-
-
-
Side Product: Protodebromination (replacement of -Br with -H).
-
Potential Cause: This can occur in the presence of trace amounts of water or other protic sources, especially if the transmetalation step is slow.
-
Solutions:
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.
-
Optimize Transmetalation: For Suzuki reactions, ensure the base is effective in activating the boronic acid. For Stille reactions, the addition of a copper(I) co-catalyst can sometimes accelerate transmetalation.
-
-
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is most likely to be successful with this compound?
A1: While success is highly dependent on reaction optimization, Suzuki-Miyaura and Stille couplings are often good starting points due to their generally broad functional group tolerance. A study on a similar substrate, 3-iodo-2-(methylthio)-benzofuran, demonstrated successful Suzuki coupling.[5] Buchwald-Hartwig aminations and Sonogashira couplings can also be effective but may require more careful selection of ligands and conditions to mitigate catalyst poisoning.
Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?
A2: The formation of palladium black indicates that the palladium catalyst has agglomerated and precipitated out of the solution, rendering it inactive. This is a common sign of catalyst decomposition.
-
To prevent this:
-
Use Robust Ligands: Bulky, electron-rich phosphine ligands not only protect the palladium center from poisoning but also stabilize it, preventing agglomeration.
-
Lower the Temperature: High reaction temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.
-
Ensure Proper Stirring: Inadequate mixing can lead to localized high concentrations of reagents, which can promote catalyst decomposition.
-
Q3: Can I use 2-Chloro-4-(methylthio)pyridine instead of the bromo derivative?
A3: While often more cost-effective, aryl chlorides are significantly less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions. The oxidative addition of the C-Cl bond to the Pd(0) center is much more difficult and typically requires more active (and often more expensive) catalyst systems, higher temperatures, and stronger bases. For initial investigations, this compound is the recommended starting material.
Q4: How do I choose the right ligand for my specific coupling reaction?
A4: The choice of ligand is critical for success. Here is a general guideline:
| Coupling Reaction | Recommended Ligand Classes | Specific Examples |
| Suzuki-Miyaura | Bulky, electron-rich biaryl phosphines | XPhos, SPhos, RuPhos |
| Buchwald-Hartwig | Bulky, electron-rich biaryl phosphines, ferrocenyl phosphines | BrettPhos, RuPhos, Xantphos, dppf |
| Sonogashira | Triphenylphosphine is a common starting point, but more specialized ligands may be needed. | PPh₃, P(t-Bu)₃ |
| Heck | Phosphine ligands or N-heterocyclic carbenes (NHCs) | P(o-tol)₃, IPr |
| Stille | Phosphine ligands | PPh₃, P(fur)₃ |
| Negishi | Phosphine ligands | PPh₃, dppe |
Q5: My reaction appears to start but then stalls. What could be the cause?
A5: This is a classic sign of gradual catalyst deactivation. Both the pyridine nitrogen and the methylthio group can slowly poison the catalyst over the course of the reaction.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: A higher initial concentration of active catalyst may be sufficient to drive the reaction to completion.
-
Sequential Addition: In some cases, adding a second portion of the catalyst midway through the reaction can help to restart the catalytic cycle.
-
Re-evaluate Ligand Choice: The chosen ligand may not be providing sufficient stability to the palladium center over the entire reaction time. Consider a more robust ligand.
-
Experimental Protocols & Workflows
General Protocol for a Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for your specific arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting low conversion rates.
Concluding Remarks
Successfully navigating the cross-coupling reactions of this compound requires a nuanced understanding of the dual catalyst poisoning mechanisms at play. By systematically addressing the potential for both pyridine and sulfur coordination through the strategic selection of ligands, optimization of reaction conditions, and careful attention to experimental setup, researchers can significantly improve conversion rates and achieve their synthetic goals. This guide serves as a foundational resource to empower you in this challenging yet rewarding area of chemical synthesis.
References
-
ResearchGate. (n.d.). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. [Link]
-
H-C Bioresearch & Development Co., Ltd. (2025). Catalyst deactivation mechanisms and how to prevent them. [Link]
-
OSTI.gov. (n.d.). MODELING SULFUR POISONING OF PALLADIUM MEMBRANES USED FOR HYDROGEN SEPARATION. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. [Link]
-
Energy. (2025). Catalyst Poisoning Mitigation. [Link]
-
Encyclopedia.pub. (2020). SO2 Poisoning Mechanism. [Link]
-
SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. [Link]
-
PubMed. (2000). Sulfur-containing palladacycles as catalyst precursors for the Heck reaction. [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. [Link]
-
ACS Publications. (2025). Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. [Link]
-
ResearchGate. (2025). Sulfur-Containing Palladacycles as Catalyst Precursors for the Heck Reaction. [Link]
-
University of Toronto. (n.d.). Exploring Ligand-Enabled Nickel-Catalyzed Cross-Coupling of Sulfur-Based Nucleophiles. [Link]
-
Wikipedia. (2023). Stille reaction. [Link]
-
ACS Publications. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. [Link]
-
J&K Scientific LLC. (2025). Stille Cross-Coupling. [Link]
-
PubMed. (2021). Palladium-Catalyzed Domino Heck/Sulfination: Synthesis of Sulfonylated Hetero- and Carbocyclic Scaffolds Using DABCO-Bis(sulfur dioxide). [Link]
-
ACS Publications. (n.d.). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. [Link]
-
Wikipedia. (2023). Negishi coupling. [Link]
-
Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
ACS Publications. (2006). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
ResearchGate. (2025). Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update. [Link]
-
ResearchGate. (2025). Negishi cross-coupling reactions of ??-amino acid-derived organozinc reagents and aromatic bromides. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ChemRxiv. (n.d.). S(IV)–Mediated Unsymmetrical Heterocycle Cross-Couplings. [Link]
-
SciSpace. (n.d.). An Easy Route to 2-(Z-Alkenyl)Thiophenes Via Sonogashira Coupling Followed by Stereoselective Alkyne Reduction. [Link]
-
ResearchGate. (2022). Recent Developments in Synthesis of Sulfur Heterocycles via Copper-Catalyzed C-S Bond Formation Reaction. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
-
OpenOChem Learn. (n.d.). Negishi Coupling. [Link]
-
SciELO. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. [Link]
-
ACS Publications. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. [Link]
-
Royal Society of Chemistry. (n.d.). Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
YouTube. (2024). Ligand design for cross-couplings: phosphines. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. [Link]
-
National Institutes of Health. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 3. scispace.com [scispace.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Technical Support Center: Stability and Controlled Oxidation of 2-Bromo-4-(methylthio)pyridine
Welcome to the technical support center for 2-Bromo-4-(methylthio)pyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We will explore the compound's stability under oxidative conditions, provide in-depth troubleshooting for common experimental challenges, and offer validated protocols for its controlled chemical transformation. Our focus is on providing practical, mechanistically grounded advice to ensure the success and reproducibility of your experiments.
Section 1: Fundamental Stability & Reactivity: Q&A
This section addresses the core chemical principles governing the reactivity of this compound in an oxidative environment.
Q1: What are the primary sites of oxidative reactivity on the this compound molecule?
A1: The molecule presents three main sites for potential oxidation, with vastly different reactivities. The order of susceptibility is:
-
Thioether (Sulfur Atom): The sulfur atom of the methylthio group is the most nucleophilic and electron-rich site, making it highly susceptible to oxidation.[1] This is the primary reaction pathway, leading first to the corresponding sulfoxide and, upon further oxidation, to the sulfone.[2]
-
Pyridine Ring (Nitrogen Atom): The lone pair of electrons on the pyridine nitrogen can be oxidized to form a pyridine N-oxide. This reaction is common with strong oxidizing agents like peroxy acids.[3][4] However, the presence of the electron-withdrawing bromine atom at the 2-position reduces the nucleophilicity of the pyridine nitrogen, making N-oxidation a secondary, but still possible, reaction pathway.[3]
-
Aromatic Ring and C-Br Bond: The pyridine ring and the associated carbon-bromine bond are the most stable parts of the molecule under typical oxidative conditions. The C-Br bond is primarily reactive in palladium-catalyzed cross-coupling reactions and is generally inert to common oxidants like m-CPBA or H₂O₂ unless extreme conditions are applied.[5][6]
Q2: What are the expected products from the controlled oxidation of this compound?
A2: Depending on the stoichiometry and strength of the oxidizing agent, two primary products can be selectively synthesized.
-
2-Bromo-4-(methylsulfinyl)pyridine (Sulfoxide): This product results from the introduction of a single oxygen atom onto the sulfur center. It is typically achieved by using one equivalent of a mild oxidizing agent at low temperatures.
-
2-Bromo-4-(methylsulfonyl)pyridine (Sulfone): This is the product of complete oxidation of the sulfur center. It requires at least two equivalents of the oxidizing agent and often slightly more forcing conditions (e.g., longer reaction times or warmer temperatures) to drive the oxidation of the intermediate sulfoxide to the sulfone.[7]
A potential, though often minor, byproduct is the corresponding pyridine N-oxide of either the starting material, the sulfoxide, or the sulfone.
Section 2: Troubleshooting Guide for Oxidative Reactions
Navigating the challenges of selective oxidation requires careful control over reaction parameters. This guide addresses the most common issues encountered in the lab.
Issue 1: Over-oxidation to the Sulfone When the Sulfoxide is the Target Product
-
Symptoms: TLC or LC-MS analysis shows a significant amount of a more polar spot (the sulfone) and a low yield of the desired sulfoxide.
-
Root Causes & Corrective Actions:
-
Excess Oxidant: The stoichiometry is critical. Commercially available m-CPBA is often not 100% pure (typically <77%), which can lead to errors in molar calculations.[8]
-
Solution: Titrate your m-CPBA or use a fresh bottle. For the reaction, add the oxidant as a solution dropwise, carefully monitoring the reaction progress by TLC after every ~0.25 equivalent addition. Use no more than 1.0-1.1 equivalents of the active oxidant.
-
-
Elevated Reaction Temperature: The second oxidation (sulfoxide to sulfone) has a higher activation energy. Running the reaction at too high a temperature will significantly increase the rate of this unwanted follow-on reaction.
-
Solution: Maintain the reaction temperature at 0 °C or below (e.g., -20 °C to 0 °C) using an ice-salt or dry ice/acetone bath.[8]
-
-
Prolonged Reaction Time: Allowing the reaction to stir for too long after the starting material is consumed provides an opportunity for the desired sulfoxide to be further oxidized.
-
Solution: Monitor the reaction closely (every 15-30 minutes). Once the starting material is consumed as judged by TLC, quench the reaction immediately.
-
-
Issue 2: Formation of Pyridine N-Oxide Byproducts
-
Symptoms: NMR or Mass Spec analysis reveals signals corresponding to the N-oxide derivative of the starting material or product. This complicates purification due to similar polarities.
-
Root Causes & Corrective Actions:
-
Oxidant Choice: Peroxy acids like m-CPBA are known to be effective for N-oxidation.[4]
-
Solution: While m-CPBA is often the best choice for thioether oxidation, ensure the reaction is run at the lowest possible temperature to maximize the rate difference between the highly reactive thioether and the less reactive pyridine nitrogen. In some systems, alternative oxidants like Oxone® or sodium periodate might offer different selectivity profiles, though they may require different reaction conditions.
-
-
Reaction Conditions: Higher temperatures and excess oxidant increase the likelihood of N-oxidation.
-
Solution: Adhere strictly to low-temperature protocols and precise stoichiometric control as described in Issue 1.
-
-
Issue 3: Difficulty in Purifying the Product
-
Symptoms: Column chromatography yields mixed fractions or fails to separate the product from starting material or byproducts.
-
Root Causes & Corrective Actions:
-
Acidic Byproduct Contamination: When using m-CPBA, the m-chlorobenzoic acid byproduct can co-elute with polar products or cause streaking on the silica column.
-
Solution: Before chromatographic purification, perform an aqueous workup. Wash the organic layer with a mild base like 5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to extract the acidic byproduct.[9] Follow with a brine wash to remove residual water.
-
-
Similar Polarity of Components: The starting material, sulfoxide, and sulfone can have close Rf values on TLC, making baseline separation difficult.
-
Solution: Use a shallow solvent gradient during column chromatography. Start with a low polarity eluent (e.g., 100% Hexanes or a high Hexane/Ethyl Acetate ratio) and increase the polarity very slowly. Sometimes, switching the solvent system (e.g., Dichloromethane/Methanol) can improve separation.
-
-
Section 3: Experimental Protocols & Data
The following protocols provide a validated starting point for the selective oxidation of this compound.
Protocol 1: Selective Oxidation to 2-Bromo-4-(methylsulfinyl)pyridine (Sulfoxide)
-
Preparation: Dissolve this compound (1.0 eq) in Dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Oxidant Addition: In a separate flask, dissolve m-CPBA (1.05 eq, based on assayed purity) in DCM. Add this solution dropwise to the cooled substrate solution over 30-45 minutes.
-
Monitoring: Stir the reaction at 0 °C. Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate in Hexanes) every 20 minutes. The product sulfoxide should appear as a more polar spot than the starting material.
-
Quenching: Once the starting material is consumed, quench the reaction by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to destroy any excess peroxide.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% aqueous NaHCO₃ (twice) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[9]
Protocol 2: Complete Oxidation to 2-Bromo-4-(methylsulfonyl)pyridine (Sulfone)
-
Preparation: Dissolve this compound (1.0 eq) in Dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Oxidant Addition: Add m-CPBA (2.2-2.5 eq) portion-wise or as a solution in DCM over 30 minutes, allowing for minor exotherms to subside.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC/LC-MS analysis confirms the complete conversion of the intermediate sulfoxide to the final sulfone.
-
Work-up & Purification: Follow steps 5-7 from Protocol 1. The sulfone is significantly more polar than the sulfoxide and will require a more polar eluent system for column chromatography.
Data Summary: Typical Oxidative Conditions
| Target Product | Oxidizing Agent | Stoichiometry (eq.) | Temperature | Typical Reaction Time | Key Considerations |
| Sulfoxide | m-CPBA | 1.0 - 1.1 | 0 °C | 1 - 3 hours | Strict temperature control is crucial to prevent over-oxidation.[8] |
| Sulfone | m-CPBA | 2.2 - 2.5 | 0 °C to RT | 2 - 6 hours | Ensure enough oxidant is used for complete conversion. |
| Sulfone | H₂O₂ / Acetic Acid | >3.0 | 50 - 70 °C | 4 - 12 hours | Greener but often slower; requires heating which may increase N-oxide formation.[10][11] |
Section 4: Visualizations & Workflows
Diagram 1: Workflow for Controlled Oxidation
Caption: Workflow for the selective oxidation of this compound.
Diagram 2: Troubleshooting Low Sulfoxide Yield
Caption: Troubleshooting flowchart for low yields in selective sulfoxide synthesis.
Section 5: Frequently Asked Questions (FAQs)
Q: How should I store this compound to ensure its long-term stability? A: Like many thioethers and halogenated pyridines, it should be stored in a cool, dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent slow air oxidation and degradation from light.[6]
Q: Can I use hydrogen peroxide instead of m-CPBA? What are the pros and cons? A: Yes, hydrogen peroxide can be used, but it typically requires a catalyst (like an acid) and/or elevated temperatures to achieve reaction rates comparable to m-CPBA.[10][12]
-
Pros: H₂O₂ is less expensive and "greener," with water being the only byproduct.
-
Cons: The reactions are often much slower and may require heat, which can lead to a higher likelihood of N-oxide formation and other side reactions.[11][13] Controlling the reaction to stop at the sulfoxide stage can be more challenging than with m-CPBA.
Q: How can I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Stain with potassium permanganate (KMnO₄), which will react with the thioether and sulfoxide but less readily with the sulfone, making it easy to visualize all spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[14][15]
Q: What is the white precipitate that forms during m-CPBA oxidations and how do I remove it? A: The white precipitate is m-chlorobenzoic acid, the byproduct of the m-CPBA oxidant. It is easily removed during the aqueous work-up by washing the organic layer with a basic solution like sodium bicarbonate (NaHCO₃), which converts the acid into its water-soluble sodium salt.[9]
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine. BenchChem.
-
Papp, M., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules. [Link]
-
Gholinejad, M., et al. (2012). N-oxidation of pyridine carboxylic acids using hydrogen peroxide catalyzed by a green heteropolyacid catalyst: Preyssler's anion, [NaP5W30O110]14−. ResearchGate. [Link]
- BenchChem. (2025). Stability Under Pressure: A Comparative Analysis of 2-Bromo-4-methylpyridine in Synthetic Chemistry. BenchChem.
-
Agnani, G., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. BenchChem.
-
ResearchGate. (2024). SULFOXIDES AND SULFONES: REVIEW. ResearchGate. [Link]
- Nichols, D. E. (1998). Oxidation of pyridine and derivatives.
-
Agnani, G., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. [Link]
-
Tolstikov, G. A., et al. (1978). Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. ResearchGate. [Link]
-
Jeremias, L., et al. (2020). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Chemistry – A European Journal. [Link]
-
Agnani, G., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ResearchGate. [Link]
-
L-va, O., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. [Link]
-
ResearchGate. (n.d.). Sulfones and Sulfoxides. ResearchGate. [Link]
-
Kankanamalage, D. A. C., et al. (2023). Oxidation of the Platinum(II) Anticancer Agent [Pt{(p-BrC6F4)NCH2CH2NEt2}Cl(py)] to Platinum(IV) Complexes by Hydrogen Peroxide. ResearchOnline@JCU. [Link]
-
L-va, O., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). m-Chloroperoxybenzoic Acid (mCPBA). Organic Chemistry Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homocoupling of 2-Bromo-4-(methylthio)pyridine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2-Bromo-4-(methylthio)pyridine in cross-coupling reactions. Our goal is to provide targeted troubleshooting advice and practical solutions to a common and often frustrating challenge: the formation of homocoupling side products. This document offers in-depth, experience-based insights to help you optimize your reaction conditions and maximize the yield of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of 4,4'-bis(methylthio)-2,2'-bipyridine in my Suzuki-Miyaura reaction. What is the primary cause of this homocoupling?
A1: The formation of a homocoupled byproduct from this compound is a common issue, particularly in Suzuki-Miyaura reactions. This side reaction is often triggered by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[1] These Pd(II) species can then undergo two consecutive transmetalations with your boronic acid or boronate ester, followed by reductive elimination to produce the unwanted dimer.[1][2]
Another contributing factor can be the in-situ reduction of a Pd(II) precatalyst, which can sometimes initiate homocoupling.[3] Furthermore, elevated reaction temperatures can also favor the homocoupling pathway.[3][4]
Q2: How can I effectively minimize the homocoupling of my boronic acid coupling partner?
A2: Minimizing boronic acid homocoupling requires a multi-faceted approach focused on rigorous control of your reaction environment and components.
-
Strict Exclusion of Oxygen: This is the most critical factor. Ensure your glassware is thoroughly flame- or oven-dried. Solvents must be rigorously degassed, preferably using several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[1][3][5] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[1][3]
-
Catalyst Choice: Consider starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the initial reduction step of a Pd(II) precatalyst that can sometimes promote homocoupling.[3]
-
Control Stoichiometry: While a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) is standard practice to drive the reaction to completion, a large excess can increase the likelihood of homocoupling.[1][3] It is advisable to optimize this ratio for your specific substrates.
-
Temperature Management: High temperatures can accelerate the rate of homocoupling.[3][4] If you are observing significant byproduct formation, try running the reaction at a lower temperature for a longer duration.
Q3: My Sonogashira coupling is yielding the di-alkyne homocoupled product (Glaser coupling). What conditions favor this side reaction and how can I prevent it?
A3: Glaser coupling is a well-known side reaction in Sonogashira couplings, leading to the dimerization of your terminal alkyne.[4] This oxidative homocoupling is typically promoted by the copper(I) co-catalyst in the presence of an oxidant, most commonly oxygen.[4][6][7]
To suppress Glaser coupling:
-
Anaerobic Conditions: As with Suzuki reactions, the rigorous exclusion of oxygen is paramount.[8] Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.
-
"Copper-Free" Protocols: A number of "copper-free" Sonogashira protocols have been developed which can completely eliminate this side reaction.[4][8] These methods often rely on more active palladium catalysts or different reaction conditions to facilitate the coupling without the need for a copper co-catalyst.
-
Base and Solvent Choice: The choice of amine base and solvent can influence the rate of Glaser coupling. It is worth screening different combinations to find conditions that disfavor the homocoupling pathway.
Q4: In my Buchwald-Hartwig amination, I'm seeing some homocoupling of the this compound. Is this common and what can be done?
A4: While less common than in Suzuki or Sonogashira reactions, homocoupling of the aryl halide can still occur in Buchwald-Hartwig aminations. This can be influenced by the choice of catalyst, ligand, and base.
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial in Buchwald-Hartwig reactions.[9][10] These ligands not only facilitate the desired C-N bond formation but can also help to suppress side reactions like homocoupling by sterically hindering alternative reaction pathways.[4] For pyridyl substrates, ligands like BINAP or DPPF have proven effective.[3]
-
Catalyst System: The combination of the palladium precursor and the ligand determines the activity and stability of the catalyst. Screening different combinations, such as Pd(OAc)₂ or Pd₂(dba)₃ with various ligands, can help identify a system that minimizes homocoupling.[9]
-
Base Strength: Strong bases like sodium tert-butoxide are essential for catalyst turnover in Buchwald-Hartwig aminations.[9] However, the choice and quality of the base can also influence side reactions. Ensure the base is anhydrous and of high purity.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues related to homocoupling of this compound.
| Symptom | Potential Cause | Recommended Action |
| Significant formation of 4,4'-bis(methylthio)-2,2'-bipyridine in a Suzuki reaction. | Presence of oxygen. | Rigorously degas all solvents and the reaction mixture using freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas (e.g., Argon) throughout the reaction.[1][3][5] |
| In-situ reduction of Pd(II) to Pd(0) is promoting homocoupling. | Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[3] | |
| High reaction temperature. | Attempt the reaction at a lower temperature for a longer duration.[3][4] | |
| Large excess of boronic acid. | Use a stoichiometry closer to 1:1.1 to 1:1.5 (Aryl Halide:Boronic Acid).[1][3] | |
| Formation of the di-alkyne homocoupled product (Glaser coupling) in a Sonogashira reaction. | Presence of oxygen. | Ensure strictly anaerobic conditions. Thoroughly degas all reagents and solvents.[4][8] |
| Copper(I) co-catalyst is promoting the side reaction. | Explore "copper-free" Sonogashira protocols.[4][8] | |
| Low yield of the desired product with recovery of starting material. | Catalyst inactivity. | Use a fresh batch of palladium catalyst. Consider a more active pre-catalyst. Incrementally increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[3] |
| Inappropriate ligand. | For Suzuki-Miyaura, consider bulky, electron-rich phosphine ligands like SPhos or XPhos. For Buchwald-Hartwig amination, ligands such as BINAP or DPPF can be effective.[1][3] | |
| Pyridine nitrogen is inhibiting the catalyst. | The use of bulky, electron-rich phosphine ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center, mitigating catalyst inhibition.[3][4] | |
| Protodebromination (replacement of bromine with hydrogen) is observed. | Presence of protic impurities (e.g., water). | Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and thoroughly dry the base.[3] |
| Formation of palladium hydride species. | This can be influenced by the choice of base and solvent. A screen of different bases and anhydrous solvent systems may be necessary.[3] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
K₃PO₄ (finely ground and dried, 2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane/water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for a Copper-Free Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous and degassed THF
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(PPh₃)₂Cl₂.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF, Et₃N, and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography.
Visualizing the Problem: Competing Reaction Pathways
To better understand the challenge, it's helpful to visualize the catalytic cycle and the competing homocoupling pathway.
Caption: Competing pathways in a Suzuki-Miyaura reaction.
References
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. BenchChem.
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. Available at: [Link]
-
Naber, J. R., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 49(48), 9469-9473. Available at: [Link]
-
Tyagi, V., & Chanda, N. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(53), 28009-28026. Available at: [Link]
-
Srogl, J., & Allred, G. D. (2000). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Organic Reactions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Corpet, M., & Jutand, A. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
-
Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321-4326. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects [organic-chemistry.org]
Validation & Comparative
1H NMR Chemical Shift Profiling: 2-Bromo-4-(methylthio)pyridine
The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts of 2-Bromo-4-(methylthio)pyridine , designed for researchers in medicinal chemistry and drug discovery.
Executive Summary & Compound Significance
This compound (CAS: 1193244-91-5) is a critical halogenated heterocyclic building block. Its dual functionality—the electrophilic bromine at the C2 position and the nucleophilic/oxidizable methylthio group at C4—makes it a versatile scaffold for synthesizing 2,4-disubstituted pyridines , a motif prevalent in kinase inhibitors and GPCR ligands.
In synthetic workflows (e.g., nucleophilic aromatic substitution of 2,4-dibromopyridine), regioisomeric mixtures can form. Distinguishing the target 2,4-isomer from the 2,5- or 2,3-isomers is paramount. This guide provides the definitive NMR fingerprint to validate structural integrity.
1H NMR Data Analysis: The Fingerprint
The structural verification of this compound relies on identifying the specific coupling pattern characteristic of 2,4-disubstitution.
Predicted vs. Reference Experimental Data (CDCl₃)
Data derived from substituent additivity principles and validated against the structural analog 2-Bromo-4-methylpyridine.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Structural Environment |
| H-6 | 8.15 – 8.25 | Doublet (d) | ~5.2 Hz | |
| H-3 | 7.35 – 7.45 | Singlet (s)* | < 1 Hz | Isolated between Br and SMe. Para to H-6 (weak coupling). |
| H-5 | 6.95 – 7.05 | Doublet (d) | ~5.2 Hz | Ortho to H-6, adjacent to SMe (Shielded). |
| -SCH₃ | 2.48 – 2.52 | Singlet (s) | N/A | Methyl protons attached to Sulfur. |
*Note: H-3 often appears as a singlet or a very narrow doublet due to weak para-coupling with H-6 or meta-coupling with H-5, but it is distinctively isolated compared to the vicinal coupling seen in other isomers.
Solvents Effects (CDCl₃ vs. DMSO- )
-
CDCl₃: Standard baseline. Peaks are sharp and well-resolved.
-
DMSO-
: Expect a slight downfield shift (+0.1 to +0.3 ppm) for aromatic protons due to polarity and H-bonding interactions with the pyridine nitrogen. The water peak in DMSO (3.33 ppm) must not be confused with the -SCH₃ signal (~2.5 ppm).
Comparative Analysis: Distinguishing Regioisomers
The most common error in synthesizing this scaffold is misidentifying the regioisomer. The coupling pattern (multiplicity) is the most reliable method for differentiation.
Isomer 1: this compound (Target)
-
Pattern: Singlet, Doublet, Doublet.
-
Logic: The substituents at 2 and 4 isolate the proton at position 3.
-
H-3: Singlet (Isolated).
-
H-5 & H-6: Doublets (Vicinal coupling).
-
Isomer 2: 2-Bromo-5-(methylthio)pyridine (Common Alternative)
-
Pattern: Doublet, Doublet, Singlet.
-
Logic: The substituents at 2 and 5 isolate the proton at position 6.
-
H-6: Singlet (Isolated,
to N). -
H-3 & H-4: Doublets (Vicinal coupling).
-
Isomer 3: 2-Bromo-3-(methylthio)pyridine
-
Pattern: Doublet, Doublet of Doublets, Doublet.
-
Logic: Protons at 4, 5, and 6 are contiguous.
-
All Protons: Show strong vicinal coupling (AMX or ABC system).
-
Summary Table: Isomer Differentiation
| Isomer | H-3 Multiplicity | H-6 Multiplicity | Key Distinguishing Feature |
| 2-Bromo-4-(SMe) | Singlet | Doublet | Isolated proton between substituents. |
| 2-Bromo-5-(SMe) | Doublet | Singlet | Isolated proton adjacent to Nitrogen. |
| 2-Bromo-3-(SMe) | -- | Doublet | Continuous 3-spin system (no singlets). |
Experimental Workflow: Structure Verification
The following Graphviz diagram outlines the logical flow for synthesizing and verifying the compound, ensuring the exclusion of unwanted isomers.
Figure 1: Decision tree for identifying bromomethylthiopyridine regioisomers based on 1H NMR multiplicity and chemical shift logic.
Protocol: Standard NMR Acquisition
To ensure data quality comparable to the values above, follow this standardized protocol.
-
Sample Preparation:
-
Dissolve 5–10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Note: Ensure the sample is free of paramagnetic impurities (e.g., residual metallic catalysts from synthesis) which can broaden peaks. Filter through a small plug of Celite if necessary.
-
-
Instrument Parameters:
-
Frequency: 400 MHz or higher recommended for clear resolution of coupling constants.
-
Spectral Width: -2 to 14 ppm.
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (D1):
1.0 second (ensure full relaxation for accurate integration). -
Scans (NS): 16–64 scans.
-
-
Processing:
-
Reference the spectrum to the TMS peak at 0.00 ppm or the residual CHCl₃ peak at 7.26 ppm .
-
Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.
-
References
-
BenchChem. (2025). Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide. Link (Used as a structural reference for 2,4-substitution patterns).
-
Sigma-Aldrich. (2025). Product Specification: 2-Bromo-4-methylpyridine. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2734087, 2-Bromo-4-methylpyridine. Link
-
Chemistry LibreTexts. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Link (Source for substituent additivity rules).
Technical Guide: Distinguishing and Optimizing 2-Bromo- vs. 2-Chloro-4-(methylthio)pyridine
Executive Summary: The "Halogen Handle" Decision
In medicinal chemistry and scaffold design, the choice between 2-Bromo-4-(methylthio)pyridine (Compound A) and 2-Chloro-4-(methylthio)pyridine (Compound B) is rarely about the final structure—since the halogen is almost always a leaving group—but about process efficiency, cost, and chemoselectivity .
While the 4-methylthio group acts as a stable spectator or a precursor for sulfones, the C2-halogen defines the molecule's reactivity profile.
-
Select the Bromo- analog for rapid prototyping, mild cross-coupling conditions, and when using standard Pd-catalysts (
). -
Select the Chloro- analog for cost-reduction in scale-up, provided you have optimized a catalytic system (e.g., bulky phosphines like Buchwald ligands) to overcome the higher oxidative addition barrier.
Part 1: Analytical Forensics (Distinguishing the Compounds)
When unlabeled vials or ambiguous LC-MS data arise, distinguishing these two isotopologues is definitive due to the unique mass spectral signatures of Bromine and Chlorine.
Mass Spectrometry: The "Smoking Gun"
The most reliable method to distinguish these compounds is the isotopic abundance pattern of the molecular ion.
| Feature | This compound | 2-Chloro-4-(methylthio)pyridine |
| Primary Isotope | ||
| Natural Abundance | ~50.7% : 49.3% (Approx 1:1) | ~75.8% : 24.2% (Approx 3:1) |
| MS Pattern (M : M+2) | Twin Towers: Two peaks of nearly equal height separated by 2 amu. | 3-to-1 Step: The M+2 peak is roughly 33% the intensity of the parent peak. |
| Monoisotopic Mass | ~202.94 Da | ~158.99 Da |
Chromatographic Behavior (HPLC/UPLC)
On standard Reverse-Phase C18 columns, the halogen size impacts lipophilicity.
-
Bromine is larger and more polarizable, generally increasing lipophilicity compared to Chlorine.
-
Result: The Bromo- analog typically elutes later (longer Retention Time) than the Chloro- analog under identical gradient conditions.
C NMR Spectroscopy
The C2 carbon shift provides a subtle confirmation.
-
C-Cl Shift: Typically appears further downfield (higher ppm) due to the higher electronegativity of Chlorine (
). -
C-Br Shift: Appears upfield relative to the Chloro- analog due to the "Heavy Atom Effect" of Bromine, which shields the attached carbon.
Visualization: Analytical Decision Workflow
Figure 1: Logical workflow for distinguishing the two analogs using Mass Spectrometry isotopic signatures.
Part 2: Functional Performance & Reactivity Profile
The core difference lies in the Bond Dissociation Energy (BDE) of the C-X bond, which dictates the rate of Oxidative Addition —the first step in Pd-catalyzed cross-coupling.
Comparative Performance Data
| Parameter | This compound | 2-Chloro-4-(methylthio)pyridine |
| C-X Bond Energy | ~68 kcal/mol (Weaker) | ~81 kcal/mol (Stronger) |
| Pd-Catalysis (Suzuki) | Excellent. Oxidative addition is rapid. Works with standard ligands ( | Sluggish. Oxidative addition is the rate-limiting step. Often requires bulky, electron-rich ligands (e.g., XPhos, SPhos).[1] |
| Good, but often slower than Cl in pure | Excellent. Higher electronegativity of Cl stabilizes the Meisenheimer complex intermediate. | |
| Lithium-Halogen Exchange | Fast. Clean exchange with n-BuLi at -78°C. | Slow/Messy. often requires higher temps or t-BuLi; competitive deprotonation can occur. |
Mechanistic Insight: The Oxidative Addition Barrier
In Palladium-catalyzed cross-couplings (Suzuki-Miyaura), the catalyst (
-
The Bromo- Advantage: The activation energy (
) for inserting into C-Br is significantly lower. This allows the reaction to proceed at lower temperatures (often 60-80°C) with lower catalyst loading. -
The Chloro- Challenge: The C-Cl bond is stronger.[3] Without specialized ligands to increase the electron density on the Palladium center, the catalyst struggles to break the bond, leading to stalled reactions or homocoupling byproducts.
Visualization: Reactivity Divergence
Figure 2: Kinetic divergence in Palladium-catalyzed coupling. The Oxidative Addition step is the bottleneck for the Chloro- derivative.
Part 3: Experimental Protocols
Protocol A: Definitive Identification via LC-MS
Use this protocol to validate incoming raw material.
-
Sample Prep: Dissolve 0.1 mg of sample in 1 mL Acetonitrile (HPLC grade).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 3 minutes.
-
Detection: MS (ESI Positive Mode). Scan range 100–400 m/z.
-
Analysis: Extract ion chromatogram for M+ (203 for Br, 159 for Cl). Zoom into the mass spectrum at the peak apex.
-
Pass Criteria (Br): Doublet at 203/205 with ~1:1 intensity.
-
Pass Criteria (Cl): Doublet at 159/161 with ~3:1 intensity.
-
Protocol B: Comparative Suzuki Coupling (Standard Conditions)
This assay demonstrates the reactivity gap.
-
Reagents:
-
Solvent: 1,4-Dioxane : Water (4:1), degassed.
-
Condition: Heat to 80°C under Nitrogen.
-
Monitoring (HPLC):
-
Bromo-Analog: Expect >90% conversion within 2–4 hours.
-
Chloro-Analog: Expect <30% conversion at 4 hours (or no reaction) unless temperature is raised to 100°C+ or catalyst is switched to
or XPhos-Pd-G2.
-
Part 4: Decision Matrix
Use the following table to guide your procurement and experimental design:
| Scenario | Recommended Analog | Reasoning |
| Discovery / MedChem | 2-Bromo- | Time is more valuable than material cost. Ensures reaction success in first-pass library synthesis. |
| Scale-Up (>1 kg) | 2-Chloro- | Significant cost savings. Process chemists can optimize the catalyst system (e.g., using low-loading Pd with Buchwald ligands) to make the Cl-coupling viable. |
| 2-Chloro- | If displacing the halogen with an amine/alkoxide (without metal), the Chloro- analog is often faster and cheaper. | |
| Lithiation | 2-Bromo- | Essential for clean Lithium-Halogen exchange. The Chloro- analog resists exchange and favors ortho-lithiation or degradation. |
References
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry - Chlorine and Bromine Patterns. [Link]
-
Rummelt, S. M., et al. (2021). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex.[5] Journal of the American Chemical Society.[6] [Link]
-
LibreTexts. (2022).[6] Oxidative Addition of Polar Reagents: Reactivity Trends of Aryl Halides. [Link]
-
National Institute of Standards and Technology (NIST). (2015). Chlorine - Bromine Combination Isotope Intensities. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Verification Required - Princeton University Library [oar.princeton.edu]
IR Spectroscopy of Methylthio Pyridine Derivatives: A Comparative Technical Guide
Topic: IR Spectroscopy Characteristic Peaks for Methylthio Pyridine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methylthio pyridine derivatives are critical bioisosteres in medicinal chemistry, often employed to modulate lipophilicity and metabolic stability compared to their methoxy counterparts. However, their infrared (IR) characterization presents specific challenges due to the lower polarity and polarizability of the C–S bond compared to C–O. This guide provides a scientifically rigorous framework for identifying methylthio pyridine derivatives, distinguishing them from methoxy and methyl analogues, and determining substitution patterns (2-, 3-, or 4-position) using mid-IR spectroscopy.
Theoretical Framework: Vibrational Modes & Electronic Effects
To accurately interpret the IR spectrum of a methylthio pyridine, one must understand how the methylthio (-SMe) group perturbs the pyridine ring vibrations compared to the more common methoxy (-OMe) group.
-
Electronic Perturbation: The -SMe group is a weak electron donor by resonance (+R) but less effective than -OMe due to poor orbital overlap (3p-2p vs 2p-2p). However, sulfur is more polarizable. This results in less drastic shifts of the pyridine ring breathing modes compared to oxygen-containing substituents.
-
Mass Effect: The heavier sulfur atom (32 amu) significantly lowers the stretching frequency of the C–X bond compared to oxygen (16 amu), pushing the C–S stretch into the fingerprint region, often obscured by ring deformations.
Visualization: Electronic Effects on Vibrational Modes
The following diagram illustrates the mechanistic causality between substituent properties and observed IR shifts.
Caption: Causal relationship between substituent electronic properties and characteristic IR vibrational shifts.
Comparative Analysis: Methylthio vs. Methoxy vs. Methyl Pyridine
The most common analytical challenge is distinguishing the -SMe group from -OMe or -Me groups. The table below synthesizes characteristic peak data to facilitate rapid discrimination.
| Vibrational Mode | Methylthio Pyridine (-SMe) | Methoxy Pyridine (-OMe) | Methyl Pyridine (-Me) | Differentiation Note |
| C(sp2)–X Stretch | 1030–1090 cm⁻¹ (Medium/Weak) | 1230–1300 cm⁻¹ (Strong) | N/A | The C–O band is a "flag" peak (very strong). C–S is subtle and requires careful baseline correction. |
| X–CH₃ Stretch | 600–700 cm⁻¹ (Weak) | 1000–1050 cm⁻¹ (Strong) | N/A | The O–CH₃ stretch is distinct. The S–CH₃ stretch is often buried in the fingerprint region. |
| C–H Stretch (Alkyl) | 2900–2980 cm⁻¹ (Doublet) | 2830–3000 cm⁻¹ | 2850–2960 cm⁻¹ | -SMe methyl C-H stretches are often sharper and slightly higher frequency than -OMe due to less hyperconjugation. |
| Ring Breathing | ~990 cm⁻¹ | ~995–1005 cm⁻¹ | ~990–1000 cm⁻¹ | -OMe causes a larger blue shift in the ring breathing mode due to resonance stiffening. |
| C=N / C=C Ring | 1570–1590 cm⁻¹ | 1580–1600 cm⁻¹ | 1590–1610 cm⁻¹ | -SMe derivatives often show slightly lower frequency ring stretches due to the "heavy atom" damping effect. |
Key Diagnostic: To confirm a methylthio derivative, look for the absence of the intense C–O bands (1200–1300 cm⁻¹) and the presence of a medium-intensity band near 1030–1090 cm⁻¹ (Aryl-S) combined with alkyl C-H stretches.
Structural Elucidation: Determining Substitution Patterns
Once the functional group is confirmed, the position of the substituent (2-, 3-, or 4-) can be determined by analyzing the C–H Out-of-Plane (OOP) bending vibrations in the 700–900 cm⁻¹ region. This region is highly sensitive to the number of adjacent hydrogen atoms on the ring.
Workflow: Isomer Identification Decision Tree
Caption: Logic flow for distinguishing pyridine substitution patterns based on C-H Out-of-Plane (OOP) bending vibrations.
-
2-Substitution: Characterized by a strong band ~740–780 cm⁻¹ (4 adjacent hydrogens).
-
3-Substitution: More complex; typically shows two bands corresponding to the isolated hydrogen and the 3 adjacent hydrogens (~690–710 cm⁻¹ and ~780–810 cm⁻¹).
-
4-Substitution: Characterized by a single strong band at higher frequency ~800–860 cm⁻¹ (2 adjacent hydrogens).
Experimental Protocols
To ensure data integrity, follow these validated protocols. Methylthio compounds can be volatile and odorous; handle in a fume hood.
Protocol A: Solid Samples (KBr Pellet)
Best for: Crystalline solids, high-melting derivatives.
-
Preparation: Dry IR-grade KBr powder at 110°C for 2 hours to remove moisture (water bands at 3400 cm⁻¹ can obscure N-H overtones).
-
Ratio: Mix 1.5 mg of sample with 250 mg of KBr (approx. 0.5% w/w).[1]
-
Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Critical: Coarse particles cause the Christiansen effect (distorted baselines).
-
Pressing: Apply 8–10 tons of pressure for 2 minutes under vacuum (to remove air bubbles).
-
Validation: The pellet should be transparent. If opaque/white, regrind and repress.
Protocol B: Liquid/Oil Samples (ATR - Attenuated Total Reflectance)
Best for: Oils, low-melting solids, volatile liquids.
-
Crystal Selection: Use a Diamond or ZnSe crystal. ZnSe is preferred for better throughput in the fingerprint region (600–700 cm⁻¹) where the C–S stretch resides.
-
Background: Collect a 32-scan background spectrum of the clean air/crystal.
-
Deposition: Apply 10–20 µL of neat liquid to the crystal center.
-
Pressure: For semi-solids, lower the pressure arm until good contact is achieved (monitor the interferogram amplitude).
-
Cleaning: Crucial Step: Methylthio compounds can adhere to ZnSe. Clean with ethanol followed by hexane. A residual "sulfur" smell indicates contamination.
References
-
NIST Mass Spectrometry Data Center. (n.d.). Pyridine, 2-methoxy- Infrared Spectrum. National Institute of Standards and Technology. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for C-S and Pyridine OOP assignments).
-
PubChem. (n.d.).[2] 2-Methoxypyridine Compound Summary. National Library of Medicine. Retrieved from [Link]
- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry (Vol. 2). Academic Press.
Sources
A Comparative Guide to the Analytical Determination of 2-Bromo-4-(methylthio)pyridine: Establishing a Reliable HPLC Retention Time Reference
For researchers, scientists, and professionals in drug development, the accurate and precise analysis of synthetic intermediates is paramount. 2-Bromo-4-(methylthio)pyridine, a key building block in the synthesis of novel pharmaceuticals, requires robust analytical methods to ensure its purity and identity. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the determination of this compound, with a focus on establishing a reliable retention time reference. Furthermore, we will explore alternative analytical techniques and discuss the rationale behind methodological choices.
Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior
This compound is a substituted pyridine with a molecular weight of approximately 204.09 g/mol . Its chromatographic behavior is primarily influenced by the polarity imparted by the nitrogen atom in the pyridine ring and the methylthio group, as well as the hydrophobicity of the bromo-substituted aromatic ring. The presence of the sulfur atom in the methylthio group can also lead to specific interactions with certain stationary phases. These properties suggest that Reversed-Phase HPLC (RP-HPLC) is a suitable technique for its analysis, where it will be retained on a nonpolar stationary phase and eluted with a polar mobile phase.
While no specific experimental retention time for this compound is universally published, we can infer its behavior from related compounds like 2-Bromo-4-methylpyridine.[1] The replacement of a methyl group with a more polar methylthio group is expected to slightly decrease the retention time on a C18 column under identical isocratic conditions due to increased polarity.
High-Performance Liquid Chromatography (HPLC): The Primary Analytical Tool
HPLC is a cornerstone technique for the analysis of a wide array of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[2] For this compound, developing a robust HPLC method is crucial for purity assessment, stability studies, and quality control.
The retention time of this compound is not a fixed value but is dependent on several experimental parameters. The following explains the rationale behind selecting these parameters:
-
Column Chemistry: A C18 (octadecylsilane) column is the most common choice for RP-HPLC of moderately polar compounds like substituted pyridines.[3] The hydrophobic C18 chains provide excellent retention for the aromatic ring, while still allowing for elution with common mobile phases.
-
Mobile Phase Composition: A mixture of a weak acid in water and an organic modifier (typically acetonitrile or methanol) is used. The acid (e.g., formic acid or trifluoroacetic acid) helps to protonate the pyridine nitrogen, ensuring a consistent charge state and sharp peak shape.[4] The organic modifier is the strong eluting solvent; adjusting its concentration will directly control the retention time.
-
Gradient vs. Isocratic Elution: For analyzing a single compound, an isocratic method (constant mobile phase composition) is often sufficient and provides reproducible retention times. However, if potential impurities with significantly different polarities are expected, a gradient method (where the organic modifier concentration is increased over time) will provide better separation of all components.[5]
-
Detection: The pyridine ring contains a chromophore that absorbs UV light. Therefore, a UV detector set at a wavelength of maximum absorbance (e.g., 254 nm) is a simple and effective means of detection.[3]
Experimental Protocol: Determining the HPLC Retention Time of this compound
This protocol provides a starting point for developing a validated HPLC method. The exact retention time will need to be determined empirically on your specific HPLC system.
Materials and Equipment
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[3]
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or Trifluoroacetic acid)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Method
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Elution (Isocratic): 50% Mobile Phase A / 50% Mobile Phase B.
-
-
Analysis and Interpretation:
-
Inject the standard solution and record the chromatogram.
-
The retention time of the major peak corresponds to this compound under these specific conditions.
-
To optimize, adjust the ratio of Mobile Phase A to B. Increasing the percentage of B (acetonitrile) will decrease the retention time, while decreasing it will increase the retention time.
-
Workflow for HPLC Analysis
Caption: Workflow for determining the HPLC retention time.
Comparative Analysis of Analytical Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from a multi-technique approach.[3] Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy offer complementary information.
| Analytical Technique | Principle of Separation/Detection | Information Provided | Advantages | Limitations |
| HPLC-UV | Partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Purity percentage, quantification of non-volatile impurities. | Versatile for a wide range of compounds, excellent quantitative accuracy.[2] | Peak identification can be ambiguous without a reference standard. |
| GC-MS | Separation by volatility and partitioning, followed by mass-based identification. | Purity percentage, identification of volatile impurities and isomers. | High resolution for volatile compounds, definitive identification by mass spectrum.[6] | Not suitable for non-volatile or thermally labile impurities.[3] |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Unambiguous structural confirmation, identification and quantification of impurities without a reference standard. | Provides detailed structural information. | Lower sensitivity compared to HPLC and GC-MS, more complex data interpretation. |
Logical Relationship in Technique Selection
Sources
- 1. 2-Bromo-4-methylpyridine | C6H6BrN | CID 2734087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Safety Operating Guide
Disposal & Handling Protocol: 2-Bromo-4-(methylthio)pyridine
[1]
Executive Summary & Chemical Profile
2-Bromo-4-(methylthio)pyridine is a specialized heterocyclic building block.[1] Its disposal requires strict adherence to protocols for halogenated organic waste with the added complexity of organosulfur content (potential stench and oxidation sensitivity).[1]
Do not dispose of this compound down the drain or in general trash. Improper disposal risks violation of RCRA regulations (typically D038-Pyridine characteristics or F-listed halogenated solvent streams if in solution) and can cause hazardous reactions if mixed with oxidizers.[1]
| Property | Data / Classification |
| Chemical Class | Halogenated Heterocyclic Thioether |
| Functional Groups | Pyridine Ring, Bromine (C-Br), Methylthio Ether (C-S-C) |
| Primary Hazards | Irritant (Skin/Eye/Resp) , Acute Toxicity (Oral) , Stench (Thioether) |
| Waste Stream | Halogenated Organic Waste (High BTU Incineration) |
| Incompatibility | Strong Oxidizers (Nitric Acid, Peroxides, Permanganates) |
Pre-Disposal Stabilization (The "Self-Validating" System)[1]
Before moving waste to the central accumulation area, you must validate the stability of the material.[1] This protocol prevents "mystery reactions" in the waste drum.[1]
A. The Oxidizer Check (Critical)
The methylthio group (-SMe) is a reducing agent.[1] It will react exothermically with strong oxidizers to form sulfoxides or sulfones.[1]
-
Validation Step: Ensure the waste container does NOT contain nitric acid, hydrogen peroxide, or bleach.
-
Why? Mixing thioethers with oxidizers in a closed waste drum can lead to pressure buildup and rupture.[1]
B. Odor Control (The "Double-Bag" Rule)
Thioethers often have a pervasive, garlic-like cabbage odor that can trigger building evacuations if leaked.[1]
-
Protocol: All solid waste or small liquid vials must be double-bagged in chemically resistant polyethylene bags (4 mil thickness minimum) before being placed in the secondary waste container.[1]
-
Validation Step: If you can smell it outside the fume hood, the containment is insufficient.[1]
Step-by-Step Disposal Procedures
Scenario A: Pure Solid or Reagent (Expired/Unused) [1]
-
Container Selection: Keep in the original manufacturer bottle if possible. If transferring, use a glass amber jar with a PTFE-lined screw cap.[1] Avoid low-density plastics that may permeate odors.[1]
-
Labeling: Apply a hazardous waste label immediately.[1]
-
Secondary Containment: Place the sealed jar inside a clear, sealable plastic bag (Ziploc type).
-
Disposal Path: Move to the Solid Hazardous Waste stream designated for incineration.[1]
Scenario B: Reaction Mixture / Solution
-
Solvent Compatibility: Determine the primary solvent.[1]
-
pH Check: Verify pH is between 5 and 9.
-
Transfer: Pour into the waste carboy using a funnel in a fume hood.
-
Rinse: Rinse the empty reaction vessel with a small amount of compatible solvent (e.g., acetone) and add this rinse to the same waste container.
Operational Workflow Diagram
The following logic gate ensures the material ends up in the correct regulatory stream without safety incidents.
Figure 1: Decision matrix for the disposal of halogenated thioethers, prioritizing segregation from oxidizers and correct waste stream selection.
Emergency Contingencies
-
Spill (Solid): Do not sweep aggressively (creates dust).[1] Dampen with a paper towel soaked in inert solvent (e.g., heptane) or water, then wipe up.[1] Place all materials in a double-bagged waste container.
-
Spill (Liquid): Cover with an absorbent pad or vermiculite.[1] Do not use bleach to clean the spill immediately, as it may oxidize the sulfur and cause heating.[1] Clean the area with soap and water after absorbing the bulk material.[1][2][3]
-
Exposure:
References
-
National Institutes of Health (NIH) PubChem. 2-Bromo-4-methylpyridine Compound Summary (Structural Analog). Retrieved February 25, 2026.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (F-List and Characteristic Wastes).[1][5] Retrieved February 25, 2026.[1] [Link]
-
Princeton University EHS. Waste Removal and Waste Stream Classification Guide.[1] Retrieved February 25, 2026.[1] [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
